molecular formula C22H28O2S2 B1670322 Devimistat CAS No. 95809-78-2

Devimistat

Cat. No.: B1670322
CAS No.: 95809-78-2
M. Wt: 388.6 g/mol
InChI Key: ZYRLHJIMTROTBO-UHFFFAOYSA-N
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Description

Devimistat (CPI-613) has been used in trials studying the treatment of Cancer, Lymphoma, Solid Tumors, Advanced Cancer, and Pancreatic Cancer, among others.
This compound is a racemic mixture of the enantiomers of a synthetic alpha-lipoic lipoic acid analogue with potential chemopreventive and antineoplastic activities. Although the exact mechanism of action is unknown, this compound has been shown to inhibit metabolic and regulatory processes required for cell growth in solid tumors. Both enantiomers in the racemic mixture exhibit antineoplastic activity.
CPI 613 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.
has antineoplastic activity;  structure in first source

Properties

IUPAC Name

6,8-bis(benzylsulfanyl)octanoic acid
Source PubChem
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InChI

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLHJIMTROTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914807
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
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Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95809-78-2
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
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Record name CPI 613
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Record name Devimistat
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Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
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Record name 6,8-Bis(benzylthio)octanoic Acid
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Record name DEVIMISTAT
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Foundational & Exploratory

Devimistat: A Technical Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the altered mitochondrial metabolism of tumor cells. As a non-redox-active lipoic acid analog, this compound selectively disrupts the tricarboxylic acid (TCA) cycle, a critical pathway for energy production and biosynthesis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-neoplastic activity, supported by preclinical and clinical data. It will delve into its primary targets, the downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Introduction: Targeting the Metabolic Aberrations of Cancer

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. One of the key metabolic hubs is the mitochondrion, where the TCA cycle orchestrates cellular energy production. This compound was developed to exploit the unique metabolic dependencies of cancer cells by targeting key enzymes within this cycle.[1][2][3] It is designed to mimic the catalytic intermediates of lipoic acid, a crucial cofactor for mitochondrial dehydrogenases, thereby selectively disrupting their function in tumor cells.[4][5][6]

Core Mechanism of Action: Dual Inhibition of Key TCA Cycle Enzymes

This compound's primary mechanism of action involves the inhibition of two critical mitochondrial enzymes: the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC).[7][8][9] This dual inhibition effectively shuts down the two main carbon entry points into the TCA cycle, leading to a metabolic crisis in cancer cells.

Inhibition of the Pyruvate Dehydrogenase Complex (PDC)

This compound's inhibition of PDC is indirect. It selectively activates the tumor-specific isoforms of Pyruvate Dehydrogenase Kinases (PDKs).[4] PDKs then phosphorylate and inactivate the E1 subunit of PDC (PDHA1), preventing the conversion of pyruvate to acetyl-CoA.[8][10] This blockade of glucose-derived carbon from entering the TCA cycle is a critical blow to the energy metabolism of many cancer cells.

Inhibition of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

The inhibition of KGDHC by this compound occurs through a different mechanism, involving the induction of a reactive oxygen species (ROS) burst.[7] This oxidative stress leads to the direct inactivation of the KGDHC enzyme complex, which is responsible for the conversion of α-ketoglutarate to succinyl-CoA. This second point of inhibition further cripples the TCA cycle.

G This compound This compound (CPI-613) PDKs Pyruvate Dehydrogenase Kinases (PDKs) This compound->PDKs Activates ROS Reactive Oxygen Species (ROS) This compound->ROS Induces PDC Pyruvate Dehydrogenase Complex (PDC) PDKs->PDC Inhibits (via Phosphorylation) Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Conversion TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle KGDHC α-Ketoglutarate Dehydrogenase Complex (KGDHC) ROS->KGDHC Inhibits AlphaKG α-Ketoglutarate SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Conversion SuccinylCoA->TCA_Cycle

Figure 1: Dual inhibitory mechanism of this compound on the TCA cycle.

Downstream Cellular Consequences

The disruption of the TCA cycle by this compound triggers a cascade of downstream events that ultimately lead to cancer cell death.

Induction of Apoptosis and Necrosis

By collapsing mitochondrial metabolism, this compound induces both apoptotic and non-apoptotic (necrotic-like) cell death pathways.[6][11] Studies have shown that this compound treatment leads to the loss of mitochondrial membrane potential and the activation of intrinsic apoptosis.[8][10]

Alterations in Lipid Metabolism

Recent findings have indicated that this compound also rewires lipid metabolism in pancreatic cancer cells. It activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[12] This repression of lipid metabolism contributes to this compound's cytotoxic effects.[12]

G This compound This compound (CPI-613) Mito_Metabolism Mitochondrial Metabolism (TCA Cycle Disruption) This compound->Mito_Metabolism Inhibits AMPK AMPK This compound->AMPK Activates Apoptosis Apoptosis Mito_Metabolism->Apoptosis Induces ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Lipid_Metabolism Lipid Metabolism ACC->Lipid_Metabolism Regulates Cell_Death Cancer Cell Death Lipid_Metabolism->Cell_Death Contributes to Apoptosis->Cell_Death

Figure 2: Downstream cellular effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeEC50 (µM)Reference
NCI-H460Human Lung Cancer120[8]
Saos-2Human Sarcoma120[8]

Table 2: Notable Phase I/II Clinical Trial Efficacy Data

Cancer TypeCombination TherapyObjective Response Rate (ORR)Median Overall Survival (OS) (months)Reference
Pancreatic CancerModified FOLFIRINOX61%19.9[4][5]
Acute Myeloid Leukemia (AML)High-Dose Cytarabine + Mitoxantrone52%10.4[4]
Biliary Tract CancerGemcitabine + Cisplatin26.1%11.7[6]

Note: It is important to acknowledge that despite promising early-phase data, the Phase III AVENGER 500 trial in metastatic pancreatic cancer and the ARMADA 2000 trial in relapsed/refractory AML did not meet their primary endpoints of improving overall survival.[2][13][14]

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound's mechanism of action.

Cell Viability and Apoptosis Assays
  • Cell Lines: A variety of cancer cell lines have been used, including pancreatic (MiaPaCa-2, Panc-1), lung (NCI-H460), and multiple myeloma cells.[9][10][12]

  • Viability Assays: Cell viability is typically measured using MTT or alamarBlue assays following treatment with this compound.[12]

  • Apoptosis Assessment: Apoptosis is quantified by flow cytometry using Annexin V-FITC/PI staining to detect early and late apoptotic cells.[12] Mitochondrial membrane potential can be assessed using JC-1 staining.[12]

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates are prepared from treated and untreated cancer cells.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against proteins of interest (e.g., phosphorylated ACC, cleaved PARP, components of the PDC and KGDHC complexes) and subsequently with secondary antibodies for detection.[12]

In Vivo Xenograft Models
  • Animal Models: Human tumor xenograft models are established by subcutaneously injecting cancer cells (e.g., BxPC-3 pancreatic cancer cells, H460 lung cancer cells) into immunodeficient mice.[8]

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., intraperitoneally) or a vehicle control.

  • Tumor Growth Inhibition: Tumor volume is measured regularly to assess the anti-tumor efficacy of this compound.[8]

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CancerCells Cancer Cell Lines Treatment This compound Treatment CancerCells->Treatment Viability Cell Viability Assays (MTT, AlamarBlue) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, JC-1) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Mice Immunodeficient Mice Xenograft Tumor Cell Implantation (Xenograft Model) Mice->Xenograft InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement

Figure 3: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a novel therapeutic strategy that targets the metabolic vulnerabilities of cancer cells. Its unique dual-inhibitory mechanism on PDC and KGDHC effectively disrupts the TCA cycle, leading to cancer cell death through multiple pathways. While late-stage clinical trials have faced challenges, the understanding of this compound's mechanism of action provides valuable insights into targeting cancer metabolism and may inform the development of future anti-mitochondrial agents and combination therapies. Further research is warranted to identify patient populations that may derive the most benefit from this therapeutic approach and to explore novel synergistic combinations.

References

Devimistat's role in the tricarboxylic acid (TCA) cycle

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Devimistat's Role in the Tricarboxylic Acid (TCA) Cycle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly CPI-613) is a first-in-class experimental anti-mitochondrial drug designed to selectively target the altered energy metabolism of cancer cells.[1][2][3] As a lipoic acid analog, its mechanism of action is centered on the disruption of the tricarboxylic acid (TCA) cycle, a critical metabolic hub for cellular energy production and biosynthesis.[2][4][5] this compound accomplishes this by simultaneously inhibiting two key mitochondrial enzyme complexes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[6][7][8] This dual inhibition effectively blocks the entry of carbon sources from both glucose and glutamine into the TCA cycle, leading to a collapse of mitochondrial metabolism and triggering redundant apoptotic and necrotic cell death pathways selectively in tumor cells.[9] This document provides a comprehensive technical overview of this compound's mechanism, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of its core pathways.

Core Mechanism of Action in the TCA Cycle

Cancer cells exhibit significant metabolic reprogramming, often relying heavily on the TCA cycle for ATP production and the generation of biosynthetic precursors.[5][10] this compound is a stable analog of the transient, acylated catalytic intermediates of lipoate, an essential cofactor for both PDH and KGDH.[9][11] In many tumor cells, the regulatory systems that monitor the flux of these lipoate intermediates are reconfigured, making them hypersensitive to this compound.[11][12] The drug exploits this alteration to selectively shut down the TCA cycle in cancer cells.[11]

The dual targeting of PDH and KGDH is a key feature of this compound's activity, as it creates a robust blockade of the TCA cycle that is difficult for cancer cells to bypass through metabolic redundancy.[4] By suppressing this central metabolic hub, this compound chokes off numerous catabolic pathways essential for tumor cell survival and proliferation.[4]

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA TCACycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCACycle Glutamine Glutamine AlphaKG α-Ketoglutarate Glutamine->AlphaKG KGDH α-Ketoglutarate Dehydrogenase (KGDH) AlphaKG->KGDH SuccinylCoA Succinyl-CoA SuccinylCoA->TCACycle ATP ATP & Biosynthesis TCACycle->ATP PDH->AcetylCoA KGDH->SuccinylCoA Devimistat1 This compound PDK Pyruvate Dehydrogenase Kinase (PDK) Devimistat1->PDK Activates Devimistat2 This compound ROS Reactive Oxygen Species (ROS) Devimistat2->ROS Induces PDK->PDH Phosphorylates & Inhibits ROS->KGDH Inactivates

Caption: this compound's dual inhibition mechanism within the TCA cycle.
Inhibition of Pyruvate Dehydrogenase (PDH)

This compound's inhibition of PDH is indirect. It selectively hyper-activates pyruvate dehydrogenase kinases (PDKs) within tumor cells.[11] PDKs are the natural negative regulators of PDH; their activation leads to the phosphorylation of the E1α subunit of PDH, rendering the enzyme complex inactive.[7][11] This effectively halts the conversion of pyruvate to acetyl-CoA, preventing glucose-derived carbons from entering the TCA cycle.[9]

Inhibition of α-Ketoglutarate Dehydrogenase (KGDH)

In contrast to its effect on PDH, this compound inactivates KGDH through the induction of a reactive oxygen species (ROS) burst.[6] It also hyper-activates a redox feedback loop that normally controls KGDH activity, which is reconfigured in tumor cells.[11] This direct inactivation of KGDH blocks the conversion of α-ketoglutarate to succinyl-CoA, a key step for the utilization of glutamine in the TCA cycle.[8][9]

Downstream Effects of TCA Cycle Inhibition

The simultaneous blockade of PDH and KGDH triggers a profound metabolic crisis within the cancer cell.[9] Key downstream consequences include:

  • Mitochondrial Collapse: The disruption of metabolic flow leads to increased mitochondrial superoxide production, a decrease in ATP generation, and the release of cytochrome C.[8][13]

  • Induction of Cell Death: The release of cytochrome C and overall mitochondrial dysfunction activates multiple, redundant cell death pathways, including intrinsic apoptosis and necrosis.[8][9][13]

  • Autophagy Induction: As an adaptive mechanism to metabolic stress, cancer cells may induce autophagy to generate metabolites.[10][14] This has provided a rationale for combining this compound with autophagy inhibitors like hydroxychloroquine in clinical studies.[10][14]

Quantitative Data Summary

Preclinical Activity

This compound has demonstrated selective toxicity against a variety of cancer cell lines while having a more moderate impact on untransformed cells.[6]

Cell LineCancer TypeParameterValueEffectReference
NCI-H460Human Lung CancerEC50120 µMSelective toxicity, inhibition of PDH complex[7]
Saos-2Human SarcomaEC50120 µMSelective toxicity[7]
BxPC-3Pancreatic TumorIn Vivo25 mg/kgPotent anticancer activity in xenograft model[7]
H460NSCLCIn Vivo10 mg/kgSignificant tumor growth inhibition in mouse model[7]
Clinical Trial Data

This compound has been evaluated in numerous clinical trials across various malignancies, both as a single agent and in combination with standard-of-care chemotherapy.[1][12]

Table 2: Clinical Efficacy of this compound in Pancreatic Cancer

Trial / Phase Combination Therapy Patient Population Key Endpoints Results Reference
Phase I Modified FOLFIRINOX Metastatic ORR, PFS ORR: 61%, Median PFS: 11.5 months [15]

| AVENGER 500 / Phase III | Modified FOLFIRINOX | 1st Line Metastatic | Primary: OS | Did not meet primary endpoint. Median OS: 11.1 months (vs. 11.7 months for FOLFIRINOX) |[15][16][17][18] |

Table 3: Clinical Efficacy of this compound in Acute Myeloid Leukemia (AML)

Trial / Phase Combination Therapy Patient Population Key Endpoints Results Reference
Phase I High-Dose Cytarabine & Mitoxantrone Relapsed/Refractory CR Rate 50% [19]
Phase I/II N/A Older Patients, R/R CR/CRh, OS CR/CRh: 52%, Median OS: 12.4 months [19]

| ARMADA 2000 / Phase III | High-Dose Cytarabine & Mitoxantrone | Relapsed/Refractory | Efficacy | Stopped due to lack of efficacy |[16] |

Table 4: Clinical Efficacy of this compound in Biliary Tract Cancer (BTC)

Trial / Phase Combination Therapy Patient Population Key Endpoints Results Reference

| BilT-04 / Phase Ib | Gemcitabine & Cisplatin | Advanced, Untreated | RP2D, ORR, PFS | RP2D: 2000 mg/m², ORR: 45%, Median PFS: 10 months |[9] |

Key Experimental Protocols

Protocol: Western Blot for PDH Phosphorylation

This protocol is used to assess the indirect inhibition of PDH by measuring its phosphorylation status following this compound treatment.

  • Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H460) and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the PDH E1α subunit. Also, probe a separate blot or strip and re-probe the same blot with an antibody for total PDH E1α as a loading control.[7]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity to determine the ratio of phosphorylated PDH to total PDH.

Protocol: Measurement of Oxygen Consumption Rate (OCR)

This protocol assesses mitochondrial function by measuring the rate at which cells consume oxygen, a direct indicator of oxidative phosphorylation.

G cluster_prep Preparation cluster_assay Seahorse XF Analyzer Assay cluster_analysis Data Analysis A 1. Seed cells in Seahorse microplate B 2. Treat with this compound for desired time/dose A->B C 3. Change to assay medium and equilibrate B->C D 4. Load plate into instrument & baseline OCR C->D E 5. Sequential injection of mitochondrial stressors (e.g., Oligomycin, FCCP, Rotenone) D->E F 6. Measure real-time changes in OCR E->F G 7. Calculate key parameters: Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity F->G H 8. Compare this compound-treated groups to control G->H

Caption: Experimental workflow for assessing mitochondrial function via OCR.
  • Cell Seeding: Seed cancer cells into a Seahorse XF cell culture microplate at a pre-determined density and allow them to attach.

  • Drug Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.[8]

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the plate in a non-CO2 incubator at 37°C.

  • Instrument Setup: Load a hydrated sensor cartridge with compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, and rotenone/antimycin A) and calibrate the Seahorse XF Analyzer.

  • Data Acquisition: Place the cell culture microplate into the analyzer. Measure baseline OCR, then sequentially inject the stressor compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analysis: Analyze the resulting OCR data to determine the impact of this compound on key parameters of mitochondrial function.[8] A significant decrease in OCR following treatment indicates inhibition of mitochondrial respiration.[9]

Conclusion

This compound represents a novel therapeutic strategy that targets a fundamental hallmark of cancer: altered cellular metabolism. Its unique dual-inhibition mechanism, targeting both PDH and KGDH, provides a robust method for disrupting the TCA cycle in tumor cells.[4][6][11] While Phase III trials in pancreatic cancer and AML did not meet their primary endpoints, the agent has shown promising signals of efficacy in other settings, such as biliary tract cancer.[9][16] The data gathered to date underscore the therapeutic potential of targeting mitochondrial metabolism. Further research may focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and exploring novel combination strategies to overcome resistance mechanisms.[4]

References

The Core Function of CPI-613: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of the Lipoic Acid Analog CPI-613 (Devimistat) as a First-in-Class Mitochondrial Metabolic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPI-613, also known as this compound, is a novel, first-in-class lipoic acid analog that selectively targets the altered mitochondrial metabolism of cancer cells. By simultaneously inhibiting two critical enzymes in the tricarboxylic acid (TCA) cycle—pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH)—CPI-613 disrupts cellular energy production, induces oxidative stress, and ultimately triggers programmed cell death. This technical guide provides a comprehensive overview of the core function of CPI-613, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks is an altered mitochondrial function. While often associated with the Warburg effect, which describes an increase in glycolysis even in the presence of oxygen, cancer cells frequently maintain a high level of oxidative phosphorylation and TCA cycle activity to generate ATP and biosynthetic precursors. This reliance on mitochondrial metabolism presents a therapeutic vulnerability.

CPI-613 is a small molecule designed to exploit this dependency. As a lipoic acid analog, it mimics the natural cofactor of PDH and KGDH, but its modified structure leads to the inhibition of these enzyme complexes, effectively shutting down the primary entry points of carbon into the TCA cycle.[1][2] This dual inhibition leads to a catastrophic collapse of mitochondrial function, selectively in cancer cells, which often have a compromised ability to adapt to metabolic stress compared to normal cells.[3]

Mechanism of Action

The anticancer activity of CPI-613 stems from its ability to simultaneously inhibit the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes.[4][5]

2.1. Inhibition of Pyruvate Dehydrogenase (PDH)

CPI-613's inhibition of PDH is indirect. It hyper-activates pyruvate dehydrogenase kinases (PDKs), which are often overexpressed in tumor cells.[3][6] PDKs then phosphorylate the E1α subunit of PDH, leading to its inactivation.[6] This blocks the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the TCA cycle.

2.2. Inhibition of α-Ketoglutarate Dehydrogenase (KGDH)

The inhibition of KGDH by CPI-613 occurs through a redox-mediated mechanism.[7] CPI-613 induces a burst of reactive oxygen species (ROS) within the mitochondria, which leads to the oxidative inactivation of the E3 subunit of the KGDH complex.[2] This prevents the conversion of α-ketoglutarate to succinyl-CoA, disrupting a key step in the TCA cycle that is also crucial for glutamine metabolism.

2.3. Downstream Cellular Consequences

The dual inhibition of PDH and KGDH by CPI-613 triggers a cascade of events within the cancer cell:

  • Disruption of the TCA Cycle: The blockage of two major entry points for carbon into the TCA cycle leads to a significant reduction in the levels of key intermediates.

  • Decreased Oxidative Phosphorylation (OXPHOS): The reduced flux through the TCA cycle limits the production of NADH and FADH2, which are essential electron donors for the electron transport chain, resulting in decreased oxygen consumption and ATP production.[8]

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of mitochondrial respiration leads to an accumulation of electrons, which can leak from the electron transport chain and react with oxygen to form superoxide and other ROS. This surge in ROS overwhelms the cell's antioxidant capacity, leading to oxidative stress.

  • Induction of Apoptosis: The combination of energy depletion, oxidative stress, and the release of pro-apoptotic factors like cytochrome c from the mitochondria ultimately triggers programmed cell death.[8]

  • Cell Cycle Arrest: CPI-613 has also been shown to down-regulate the expression of several cell-cycle regulating genes, contributing to its anti-proliferative effects.[9]

The following diagram illustrates the core mechanism of action of CPI-613.

CPI_613_Mechanism Core Mechanism of CPI-613 Action cluster_Mitochondrion Mitochondrion Pyruvate Pyruvate PDH PDH Pyruvate->PDH AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA Glutamine Glutamine AlphaKG α-Ketoglutarate Glutamine->AlphaKG KGDH KGDH AlphaKG->KGDH OXPHOS OXPHOS TCA->OXPHOS NADH, FADH2 ATP ATP OXPHOS->ATP ROS ROS OXPHOS->ROS Increases Apoptosis Apoptosis ATP->Apoptosis Depletion ROS->Apoptosis Induces PDH->AcetylCoA KGDH->TCA CPI613 CPI-613 CPI613->KGDH Inhibits via ROS PDKs PDKs CPI613->PDKs Hyperactivates PDKs->PDH Phosphorylates & Inhibits

Caption: CPI-613 inhibits PDH and KGDH, disrupting the TCA cycle and leading to apoptosis.

Quantitative Data

The efficacy of CPI-613 has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of CPI-613 in Pancreatic Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)Reference
6606PDA24316[6]
6606PDA48254[6]
MiaPaCa-224296[6]
MiaPaCa-248226[6]
Panc0224321[6]
Panc0248230[6]
BxPC-3Not SpecifiedNot Specified[5]

Table 2: IC50 Values of CPI-613 in Other Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Acute Myeloid LeukemiaHL6016.4[10]
Acute Myeloid LeukemiaJurkat13.4[10]
Acute Myeloid LeukemiaK56212.2[10]
Lung CancerH460120[5]
SarcomaSaos-2120[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CPI-613.

4.1. Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol describes a method to measure PDH activity in cell lysates.

  • Principle: PDH activity is determined by a coupled enzyme reaction that results in a colorimetric product proportional to the enzymatic activity.

  • Materials:

    • PDH Assay Buffer

    • PDH Substrate

    • PDH Developer

    • NADH Standard

    • 96-well clear flat-bottom plate

    • Spectrophotometric multiwell plate reader

  • Procedure:

    • Sample Preparation: Homogenize tissue samples (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold PDH Assay Buffer. Keep on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material. Collect the supernatant.

    • NADH Standard Curve: Prepare a standard curve using the provided NADH standard to a final volume of 50 µL per well.

    • Reaction Setup: Add 50 µL of the appropriate Reaction Mix (containing PDH Assay Buffer, PDH Substrate, and PDH Developer) to each well containing 50 µL of sample or standard.

    • Measurement: Incubate the plate at 37°C. Measure the absorbance at 450 nm at an initial time point and then every 5 minutes for at least 30 minutes.

    • Calculation: Determine the change in absorbance per minute for each sample and calculate the PDH activity based on the NADH standard curve.

4.2. α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay

This protocol is for the in vitro quantification of KGDH activity.[6]

  • Principle: This colorimetric assay measures the reduction of a probe by the enzymatic activity of KGDH.

  • Materials:

    • KGDH Assay Kit (e.g., from BioVision, #K678-100)

    • 6-well plates

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Treatment: Plate 3 x 10^5 cells per well in a 6-well plate and treat with CPI-613 (e.g., 300 µM) or vehicle control for 4 hours.

    • Cell Lysis: Wash cells with PBS and homogenize in 100 µL of ice-cold KGDH assay buffer.

    • Assay: Perform the assay according to the manufacturer's instructions, which typically involves incubating the cell lysate with the reaction mix and measuring the absorbance at a specific wavelength.

    • Analysis: Calculate the KGDH activity as a percentage of the vehicle-treated control.

4.3. Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration by monitoring the oxygen consumption rate (OCR).[8]

  • Principle: The Seahorse XF Analyzer measures real-time changes in OCR in response to the sequential injection of mitochondrial inhibitors.

  • Materials:

    • Seahorse XFe96 or similar analyzer

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Calibrant

    • Seahorse XF Base Medium

    • Glucose, Pyruvate, Glutamine

    • Oligomycin, FCCP, Rotenone/Antimycin A

  • Procedure:

    • Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

    • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

    • Instrument Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

    • Assay Run: Place the cell plate in the analyzer and measure the basal OCR. Subsequently, inject Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A sequentially, measuring the OCR after each injection.

    • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

4.4. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

  • Materials:

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: After treatment with CPI-613, harvest both adherent and floating cells.

    • Cell Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

4.5. Reactive Oxygen Species (ROS) Detection using DCFDA

This assay measures intracellular ROS levels.

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials:

    • DCFDA

    • Phosphate-buffered saline (PBS) or other suitable buffer

    • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

  • Procedure:

    • Cell Loading: Wash cells and incubate with DCFDA solution (typically 10-20 µM) for 30-45 minutes at 37°C in the dark.

    • Cell Washing: Wash the cells to remove excess dye.

    • Treatment: Treat the cells with CPI-613.

    • Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm), flow cytometer, or visualize under a fluorescence microscope.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the function of CPI-613.

CPI613_Signaling_Pathway CPI-613 Signaling Cascade cluster_Mitochondrial_Targets Mitochondrial Targets cluster_Metabolic_Consequences Metabolic Consequences cluster_Cellular_Outcomes Cellular Outcomes CPI613 CPI-613 PDKs PDKs CPI613->PDKs Activates KGDH KGDH CPI613->KGDH Inhibits PDH PDH PDKs->PDH Inhibits TCA_Inhibition TCA Cycle Inhibition PDH->TCA_Inhibition KGDH->TCA_Inhibition OXPHOS_Inhibition OXPHOS Inhibition TCA_Inhibition->OXPHOS_Inhibition ATP_Depletion ATP Depletion OXPHOS_Inhibition->ATP_Depletion ROS_Increase ROS Increase OXPHOS_Inhibition->ROS_Increase Mito_Damage Mitochondrial Damage ATP_Depletion->Mito_Damage Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Oxidative_Stress->Mito_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis

Caption: CPI-613 initiates a signaling cascade leading to apoptosis.

Experimental_Workflow Experimental Workflow for CPI-613 Characterization cluster_Assays Functional Assays cluster_Endpoints Measured Endpoints Start Cancer Cell Culture Treatment Treat with CPI-613 Start->Treatment PDH_Assay PDH/KGDH Activity Assay Treatment->PDH_Assay Seahorse_Assay Seahorse Mito Stress Test Treatment->Seahorse_Assay ROS_Assay ROS Detection (DCFDA) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Enzyme_Activity Enzyme Inhibition PDH_Assay->Enzyme_Activity OCR OCR Changes Seahorse_Assay->OCR ROS_Levels ROS Levels ROS_Assay->ROS_Levels Apoptosis_Rate Apoptosis Rate Apoptosis_Assay->Apoptosis_Rate

Caption: A typical experimental workflow to study the effects of CPI-613.

Conclusion

CPI-613 represents a promising therapeutic strategy that targets the metabolic vulnerabilities of cancer cells. Its unique dual-inhibitory mechanism against PDH and KGDH leads to a profound disruption of mitochondrial function, culminating in cancer cell death. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of CPI-613 and other mitochondrial-targeted agents. Further research to elucidate the precise molecular interactions and to identify biomarkers for patient stratification will be crucial for the successful clinical translation of this novel class of anticancer drugs.

References

Preclinical research on Devimistat in pancreatic cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Preclinical Research on Devimistat in Pancreatic Cancer

Introduction

This compound (also known as CPI-613) is a first-in-class investigational small molecule designed to disrupt the altered mitochondrial metabolism of cancer cells.[1][2][3] As a lipoic acid analog, it selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, a process crucial for tumor cell proliferation and survival.[3][4] Pancreatic ductal adenocarcinoma (PDAC) is characterized by significant metabolic reprogramming, making it a rational target for therapies aimed at cellular metabolism.[5][6] Preclinical research has explored this compound's potential as a monotherapy and in combination with standard-of-care chemotherapies and radiation, demonstrating its ability to inhibit tumor growth and enhance the efficacy of other treatments.[7][8]

Mechanism of Action

This compound's primary mechanism involves the inhibition of two key mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[6][9][10] These enzymes are critical gatekeepers for the entry of carbons derived from pyruvate and glutamine into the TCA cycle.[6] By inhibiting these enzymes, this compound disrupts the production of ATP and essential biosynthetic precursors required for rapid cancer cell growth.[4] The inhibition of PDH is achieved indirectly through the hyper-activation of pyruvate dehydrogenase kinases (PDKs), which inactivate PDH.[1] This targeted disruption of mitochondrial function leads to increased cellular stress, induction of apoptosis, and sensitization of cancer cells to genotoxic agents.[2][4][10]

Devimistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Matrix Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Glutamine Glutamine aKG α-Ketoglutarate Glutamine->aKG AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle & Energy Production AcetylCoA->TCA_Cycle aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) aKG->aKGDH PDH->AcetylCoA aKGDH->TCA_Cycle This compound This compound (CPI-613) This compound->PDH This compound->aKGDH

Mechanism of this compound targeting PDH and α-KGDH in the TCA cycle.

In Vitro Studies

Preclinical evaluation of this compound in pancreatic cancer cell lines has demonstrated its efficacy in inhibiting proliferation and inducing cell death, both as a single agent and in combination therapies.

Quantitative Data Summary: In Vitro Proliferation and Viability Assays
Cell Line(s)Combination Agent(s)Key FindingsReference
6606PDA (murine)α-cyano-4-hydroxycinnamic acid (CHC), a monocarboxylate transporter inhibitorCombination of CPI-613 (250 μM) and CHC (5 mM) significantly reduced cell proliferation.[9]
6606PDA (murine)Galloflavin, a lactate dehydrogenase inhibitorCombination of CPI-613 (100-400 μM) and Galloflavin (30 μM) significantly inhibited cell proliferation and induced cell death.[9]
Human and Murine Pancreatic Cancer Cell LinesNot specifiedCPI-613 demonstrated effective growth inhibition.[9]
PDAC CellsSingle-fraction Radiation Therapy (RT) (2 and 10 Gy)Combination of RT with CPI-613 significantly inhibited PDAC cell growth compared to RT alone.[8]
PDAC Cells5-Fluorouracil (5-FU) or Gemcitabine (Gem) + RTCPI-613 exhibited synergistic effects on growth inhibition when combined with chemo-radiotherapy.[8]
Experimental Protocols

Cell Proliferation and Viability Assays (Combination Therapy)

  • Cell Lines: One human and two murine pancreatic cancer cell lines, including 6606PDA.[9]

  • Seeding: 2–8 x 10³ cells per well were seeded in a 96-well plate and incubated for 24 hours.[9]

  • Treatment: Cells were treated with indicated concentrations of this compound (e.g., 50–400 μM), galloflavin (30 μM), or CHC (5 mM), alone or in combination.[9] Control groups were treated with the appropriate solvents (e.g., DMSO, PBS).[9]

  • Assay: Cell proliferation was quantified after 48 hours of treatment using a 5-bromo-2'-deoxyuridine (BrdU) incorporation ELISA.[9]

In_Vitro_Workflow start Seed Pancreatic Cancer Cells (e.g., 6606PDA) in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with: - this compound (50-400 µM) - Combination Agent (e.g., CHC) - Vehicle Control (DMSO) incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 assay Quantify Proliferation (BrdU-ELISA) incubation2->assay analysis Data Analysis and Comparison of Groups assay->analysis

Workflow for in vitro evaluation of this compound on cell proliferation.

Radiosensitization Assay

  • Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines.[8]

  • Treatment: Cells were treated with this compound in combination with single-fraction radiation therapy (2 and 10 Gy).[8] For chemo-radiotherapy studies, 5-FU or Gemcitabine were added.[8]

  • Assays: Cell viability was assessed to determine growth inhibition.[8] Clonogenic potential was measured to evaluate long-term survival. Molecular analysis, including protein level assessment of α-KGDH and targeted metabolomics, was performed to understand the mechanism of action.[8]

In Vivo Studies

Animal models have been instrumental in evaluating the anti-tumor activity and survival benefits of this compound in a physiological context. Xenograft models using human pancreatic cancer cells are commonly employed.

Quantitative Data Summary: Xenograft Models
Animal ModelTumor Cell LineTreatment RegimenKey FindingsReference
CD1-Nu/Nu miceBxPC-3 (human)This compound (25 mg/kg, IP, 1x weekly for 4 weeks) vs. Gemzar® (50 mg/kg) and control.This compound showed greater tumor growth inhibition than Gemzar®, with effects lasting at least 4 weeks post-treatment.[7]
CD1-Nu/Nu miceBxPC-3 (human)This compound (25 mg/kg, IP, 1x weekly for 4 weeks) vs. Gemzar® (50 mg/kg) and control.Median Overall Survival: this compound (~240 days), Gemzar® (~65 days), Control (~50 days).[7]
Orthotopic pancreatic cancer modelMurine pancreatic cancer cellsThis compound (25 mg/kg, IP, 1x weekly) + CHC (15 mg/kg, daily)The combination therapy did not lead to a significant reduction of tumor growth in vivo.[9]
Orthotopic pancreatic cancer modelMurine pancreatic cancer cellsThis compound (increased to 50 mg/kg weekly)Even at an increased dose, this compound in combination treatments did not impair tumor growth.[9]

Note: Discrepancies in in vivo efficacy, as seen between the BxPC-3 xenograft and the orthotopic model, may be attributable to differences in the tumor model, cell lines, and specific combination agents used.

Experimental Protocols

Human Pancreatic Carcinoma Xenograft Model

  • Animal Model: CD1-Nu/Nu mice.[7]

  • Tumor Inoculation: Subcutaneous inoculation of BxPC-3 human pancreatic tumor cells to generate xenografts.[7]

  • Treatment Groups:

    • This compound (25 mg/kg)

    • Gemzar® (50 mg/kg, Maximum Tolerated Dose)

    • Non-treated control[7]

  • Administration: Agents were administered intraperitoneally (IP) once weekly for four weeks.[7]

  • Endpoints:

    • Tumor Growth Inhibition: Tumor volume was measured over time, both during and after the treatment period.[7]

    • Prolongation of Survival: Mice were monitored for overall survival, and median survival times were calculated for each group.[7]

In_Vivo_Workflow start Inoculate CD1-Nu/Nu mice with BxPC-3 tumor cells tumor_growth Allow tumors to establish start->tumor_growth randomization Randomize mice into treatment groups (n=10/group) tumor_growth->randomization treatment Administer treatment (IP, 1x/week for 4 weeks): - this compound (25 mg/kg) - Gemzar® (50 mg/kg) - Control randomization->treatment monitoring Monitor: - Tumor Growth (Volume) - Overall Survival treatment->monitoring analysis Compare tumor growth inhibition and survival curves monitoring->analysis

Workflow for in vivo xenograft studies of this compound efficacy.

Conclusion from Preclinical Data

Preclinical studies provide a strong rationale for the clinical investigation of this compound in pancreatic cancer. In vitro data consistently show that this compound can inhibit cancer cell proliferation and synergizes with both chemotherapy and radiation.[8][9] In vivo studies, particularly in human pancreatic cancer xenograft models, have demonstrated significant anti-tumor activity, leading to substantial tumor growth inhibition and a marked increase in overall survival compared to standard chemotherapy.[7] While some in vivo models have shown inconsistent results, particularly in combination with other metabolic inhibitors, the overall body of preclinical evidence highlights this compound's unique mechanism of targeting cancer metabolism as a promising therapeutic strategy.[9] These findings have supported the progression of this compound into multiple clinical trials for pancreatic cancer.[4][11][12]

References

Devimistat: A Technical Guide to the Induction of Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (formerly known as CPI-613) is a first-in-class investigational anti-cancer agent that targets the altered mitochondrial metabolism of tumor cells. As a lipoate analog, this compound selectively disrupts the tricarboxylic acid (TCA) cycle in cancer cells, leading to a cascade of events culminating in programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Targeting Mitochondrial Metabolism

This compound's primary mechanism of action involves the inhibition of two key mitochondrial enzymes: the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDH).[1][2] These enzyme complexes are critical for the conversion of pyruvate to acetyl-CoA and α-ketoglutarate to succinyl-CoA, respectively, both of which are essential steps in the TCA cycle. By inhibiting PDC and KGDH, this compound effectively shuts down the central hub of cellular energy production in cancer cells, which are often highly dependent on mitochondrial respiration.[1][3] This metabolic disruption leads to a state of cellular stress characterized by increased production of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, ultimately triggering the intrinsic pathway of apoptosis.[3][4]

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the extent of apoptosis induction are key metrics for evaluating its potency.

Cell LineCancer TypeIC50 (µM)Citation
HCT116Colorectal Cancer167[1]
HCT116-p53-/-Colorectal Cancer151[1]
LS174TColorectal Cancer184[1]
TFK-1Biliary Tract Cancer139 - 200[5]
RCB1292Biliary Tract Cancer139 - 200[5]
RCB1293Biliary Tract Cancer139 - 200[5]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. The IC50 values were determined after 72 hours of treatment.

Cell LineCancer TypeTreatment ConditionsApoptosis InductionCitation
HCT116Colorectal CancerIncreasing dosesDose-dependent increase in sub-G1 population[1]
HT29Colorectal CancerIncreasing dosesDose-dependent increase in Annexin V positive cells[1][6]

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines. The table summarizes the observed pro-apoptotic effects of this compound.

Signaling Pathways of this compound-Induced Apoptosis

The metabolic crisis initiated by this compound converges on the intrinsic, or mitochondrial, pathway of apoptosis. The following diagram illustrates the key steps in this signaling cascade.

This compound-Induced Apoptotic Signaling Pathway This compound This compound (CPI-613) PDC Pyruvate Dehydrogenase Complex (PDC) This compound->PDC Inhibits KGDH α-Ketoglutarate Dehydrogenase Complex (KGDH) This compound->KGDH Inhibits TCA TCA Cycle Inhibition PDC->TCA KGDH->TCA Mito_Stress Mitochondrial Metabolic Stress TCA->Mito_Stress ROS ↑ Reactive Oxygen Species (ROS) Mito_Stress->ROS MMP ↓ Mitochondrial Membrane Potential Mito_Stress->MMP Bcl2_family Modulation of Bcl-2 Family Proteins Mito_Stress->Bcl2_family Bax_inc ↑ Bax Bcl2_family->Bax_inc Bcl2_dec ↓ Bcl-2 Bcl2_family->Bcl2_dec Bim_inc ↑ Bim Bcl2_family->Bim_inc CytoC Cytochrome c Release Bax_inc->CytoC Bcl2_dec->CytoC Bim_inc->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis Workflow for Apoptosis Assessment start Start: Tumor Cells treat Treat with this compound (and control) start->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Apoptosis Quantification analyze->end Western Blot Workflow for Apoptotic Proteins start Start: Cell Lysates sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End: Protein Expression Levels analysis->end

References

The Cellular Effects of Devimistat on Mitochondrial Respiration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Devimistat (also known as CPI-613) is a first-in-class investigational anti-cancer agent that targets the altered mitochondrial metabolism of tumor cells.[1][2][3] As a non-redox active derivative of α-lipoic acid, its mechanism of action is distinct from traditional cytotoxic chemotherapies.[1][4] Cancer cells exhibit significant metabolic reprogramming, often relying on aerobic glycolysis (the Warburg effect), yet the tricarboxylic acid (TCA) cycle remains a critical hub for energy production and the synthesis of biosynthetic precursors essential for proliferation.[5][6][7] this compound is designed to exploit this metabolic dependency by selectively disrupting the TCA cycle in cancer cells, leading to a cascade of events that culminate in cell death.[8][9] This guide provides a detailed examination of the cellular effects of this compound, with a specific focus on its impact on mitochondrial respiration, for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Inhibition of the TCA Cycle

This compound's primary mechanism involves the simultaneous inhibition of two key mitochondrial enzymes that regulate the TCA cycle: the Pyruvate Dehydrogenase complex (PDH) and the α-Ketoglutarate Dehydrogenase complex (KGDH).[2][4][10] This dual inhibition effectively shuts down the primary metabolic engine of the cancer cell mitochondria.

  • Indirect Inhibition of Pyruvate Dehydrogenase (PDH): this compound does not directly inhibit PDH. Instead, it selectively activates the tumor-specific configuration of Pyruvate Dehydrogenase Kinases (PDKs).[2] These kinases then phosphorylate and inactivate the E1α subunit of the PDH complex, preventing the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle.[2][4][10]

  • Direct Inhibition of α-Ketoglutarate Dehydrogenase (KGDH): The inhibition of KGDH is mediated by a this compound-induced burst of reactive oxygen species (ROS).[4] This oxidative stress leads to the direct inactivation of the KGDH complex, blocking the conversion of α-ketoglutarate to succinyl-CoA within the TCA cycle.[4][11]

The concurrent shutdown of these two critical enzymatic steps dramatically impairs mitochondrial metabolic flow, triggering multiple, redundant cell death pathways selectively in tumor cells.[2]

Devimistat_Mechanism This compound's Dual-Inhibition Mechanism in the TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Catalyzed by PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle aKG α-Ketoglutarate TCA_Cycle->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Catalyzed by KGDH PDH PDH Complex KGDH KGDH Complex This compound This compound (CPI-613) PDK PDK (Pyruvate Dehydrogenase Kinase) This compound->PDK Activates ROS ROS Burst This compound->ROS Induces PDK->PDH ROS->KGDH Seahorse_Workflow Seahorse XF Analyzer Workflow for OCR Measurement cluster_0 cluster_1 cluster_2 cluster_3 A Seed Cells in XF Microplate B Incubate Cells in XF Assay Medium A->B C Measure Basal OCR (3 cycles) B->C D Inject Oligomycin C->D E Measure ATP-Linked Respiration (3 cycles) D->E F Inject FCCP E->F G Measure Maximal Respiration (3 cycles) F->G H Inject Rotenone & Antimycin A G->H I Measure Non-Mitochondrial Respiration (3 cycles) H->I ATP_Assay_Workflow Bioluminescent Intracellular ATP Assay Workflow A Plate & Treat Cells (+/- this compound) B Add ATP Detection Reagent (Lysis Buffer + Luciferase/Luciferin) A->B C Incubate to Lyse Cells & Stabilize Signal B->C D ATP + D-Luciferin --(Luciferase)--> Light C->D E Measure Luminescence (Signal ∝ ATP) D->E ROS_Assay_Workflow H2DCFDA-Based Intracellular ROS Assay Workflow A Load Cells with H2DCFDA Probe B Cellular Esterases Convert H2DCFDA -> H2DCF (Non-fluorescent) A->B C Treat Cells (+/- this compound) B->C D Intracellular ROS Oxidize H2DCF -> DCF (Highly Fluorescent) C->D E Measure Fluorescence (Ex/Em ~495/529 nm) D->E

References

Unraveling the Tumor Selectivity of Devimistat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the altered mitochondrial metabolism of tumor cells. A critical aspect of its therapeutic potential lies in its demonstrated tumor selectivity, exhibiting potent cytotoxicity against cancer cells while sparing normal, healthy cells. This technical guide provides an in-depth exploration of the mechanisms underpinning this compound's tumor-selective action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Exploiting the Metabolic Phenotype of Cancer

The tumor selectivity of this compound is intrinsically linked to the unique metabolic reprogramming observed in many cancer cells, often referred to as the Warburg effect. While glycolysis is a primary energy source, many tumors also exhibit a high rate of mitochondrial oxidative phosphorylation to support rapid proliferation and biomass production. This compound exploits this reliance on mitochondrial metabolism by targeting two key enzymes in the tricarboxylic acid (TCA) cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[1][2]

This compound, a lipoic acid analog, is believed to act as a stable mimic of the catalytic intermediates of these enzyme complexes.[3] This leads to their inactivation, effectively shutting down the TCA cycle in cancer cells. The inhibition of PDH is indirect, occurring through the induction of its negative regulator, pyruvate dehydrogenase kinase (PDK).[1] In contrast, KGDH is inactivated directly by a this compound-induced burst of reactive oxygen species (ROS).[1] This dual inhibition disrupts mitochondrial energy production, leading to a metabolic crisis and subsequent cell death in tumor cells.[2]

Several factors contribute to the tumor-selective action of this compound:

  • Preferential Uptake: Cancer cells have been shown to take up this compound more readily than normal cells, concentrating the drug at its site of action.[2]

  • Altered Enzyme Regulation: The regulatory systems of PDH and KGDH are often reconfigured in tumor cells, making them more sensitive to the inhibitory effects of this compound.[3][4]

  • Metabolic Dependency: Cancer cells are often more metabolically stressed and have a greater reliance on the TCA cycle for survival compared to normal cells, which can utilize alternative energy sources more effectively.

Quantitative Analysis of Tumor Selectivity

The differential sensitivity of cancer cells versus normal cells to this compound has been quantified in various preclinical studies. A key measure of cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%.

Table 1: Comparative IC50 Values of this compound in Colorectal Cancer and Normal Cells
Cell LineCell Typep53 StatusMicrosatellite StatusThis compound IC50 (μmol/L)
HCT116Colorectal CarcinomaWild-typeMSI100 - 200
HT29Colorectal CarcinomaMutatedMSS100 - 200
HCECHuman Colonic Epithelial Cells--> 400

Data summarized from a study on colorectal cancer.[1] MSI: Microsatellite Instable; MSS: Microsatellite Stable.

The data clearly indicates that this compound is significantly more potent against colorectal cancer cell lines (HCT116 and HT29) compared to normal human colonic epithelial cells (HCEC), which showed much higher resistance.[1] This differential effect has also been observed in other cancer types, where normal lung, breast, and kidney cells were found to be more resistant to this compound than their cancerous counterparts.[1] Furthermore, studies using three-dimensional culture models have corroborated these findings, showing that this compound effectively kills intestinal tumoroids while having minimal impact on the viability of normal intestinal organoids.[1]

Signaling Pathways and Cellular Consequences

The inhibition of PDH and KGDH by this compound triggers a cascade of downstream events culminating in cancer cell death.

G This compound This compound (CPI-613) PDH Pyruvate Dehydrogenase (PDH) This compound->PDH inhibits (indirectly via PDK) KGDH α-Ketoglutarate Dehydrogenase (KGDH) This compound->KGDH inhibits (directly via ROS) TCA TCA Cycle PDH->TCA KGDH->TCA Mito_Metabolism Mitochondrial Metabolism Disruption TCA->Mito_Metabolism ROS Increased ROS Mito_Metabolism->ROS MMP Decreased Mitochondrial Membrane Potential Mito_Metabolism->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Bim Bim (pro-apoptotic) Apoptosis->Bim accumulation p53 p53 Independent Apoptosis->p53 independent of

Caption: this compound's mechanism of action targeting the TCA cycle.

The disruption of the TCA cycle leads to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), both of which are potent inducers of apoptosis.[5] Interestingly, the apoptotic cell death induced by this compound appears to be independent of the tumor suppressor protein p53.[5] This is a significant advantage, as many conventional chemotherapies rely on a functional p53 pathway, which is often mutated in cancer. The pro-apoptotic protein Bim has been identified as a key mediator in this compound-induced apoptosis.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the tumor selectivity of this compound.

Assessment of Cell Viability (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer and normal cells and to calculate IC50 values.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound). Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay is used to assess the effect of this compound on mitochondrial function.

Materials:

  • JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) staining solution

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

  • Flow cytometer or fluorescence microscope

  • Assay buffer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time. Include an untreated control and a positive control treated with CCCP (e.g., 10 µM for 20 minutes).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • JC-1 Staining: Resuspend the cell pellet in 500 µL of JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.

  • Washing: Centrifuge the cells and wash twice with assay buffer.

  • Analysis: Resuspend the cells in assay buffer and analyze immediately by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low membrane potential will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of proteins involved in the apoptotic pathway, such as Bim.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bim, anti-p53, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for investigating the tumor selectivity of this compound.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies Cell_Culture Culture Cancer and Normal Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Mito_Potential Mitochondrial Membrane Potential Assay (JC-1) Treatment->Mito_Potential Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Proteins (Bim) Treatment->Western_Blot IC50 Determine IC50 Values Viability_Assay->IC50 Selectivity_Index Calculate Selectivity Index (IC50 Normal / IC50 Cancer) IC50->Selectivity_Index

Caption: Workflow for assessing this compound's tumor selectivity.

Conclusion

This compound demonstrates a compelling tumor-selective profile by exploiting the inherent metabolic vulnerabilities of cancer cells. Its ability to dually inhibit the key TCA cycle enzymes PDH and KGDH leads to a catastrophic metabolic failure specifically in tumor cells, which are highly dependent on mitochondrial function. This selectivity is supported by quantitative data showing a significant therapeutic window between its effects on cancerous and normal cells. The p53-independent mechanism of apoptosis induction further broadens its potential applicability across a range of tumor types with diverse genetic backgrounds. The experimental protocols detailed herein provide a robust framework for the continued investigation and validation of this compound's promising anti-cancer properties in preclinical and clinical settings.

References

The Discovery and Development of Devimistat (CPI-613): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway for tumor cell proliferation and survival. Developed by Cornerstone Pharmaceuticals, later known as Rafael Pharmaceuticals, this compound is a lipoate analog designed to selectively disrupt the energy metabolism of cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental protocols and a summary of key quantitative data. Despite promising early-phase clinical results, the development of this compound was marked by the ultimate failure of its pivotal Phase 3 trials, offering valuable lessons for the field of cancer metabolism-based therapeutics.

Introduction: Targeting Cancer Metabolism

The concept of targeting cellular metabolism for cancer therapy dates back to the discovery of the Warburg effect, which describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production.[1] This metabolic reprogramming is now recognized as a hallmark of cancer, providing a rationale for developing therapies that exploit these metabolic vulnerabilities. This compound was conceived from this principle, designed to selectively inhibit key enzymes within the mitochondrial TCA cycle, thereby disrupting the metabolic machinery essential for cancer cell growth and survival.[1][2]

Discovery and Corporate Development

Cornerstone Pharmaceuticals, founded in 2000, pioneered the development of this compound (CPI-613).[3] The company focused on creating therapeutics that target the bioenergetic processes specific to cancer cells.[3] In June 2017, Cornerstone Pharmaceuticals changed its corporate name to Rafael Pharmaceuticals to signify a new era in its development of metabolic cancer drugs.[4] Later, in May 2022, the company reverted to its original name, Cornerstone Pharmaceuticals.[5] Throughout its development, this compound was advanced through a series of preclinical and clinical studies under the stewardship of these entities.

Timeline of Key Development Milestones:

YearMilestone
2000 Cornerstone Pharmaceuticals is founded, laying the groundwork for the development of cancer metabolism-based therapeutics.[3]
2013 A Phase 1 clinical trial (NCT01835041) of this compound in combination with FOLFIRINOX for metastatic pancreatic cancer is initiated.[6]
2017 Cornerstone Pharmaceuticals changes its name to Rafael Pharmaceuticals. The FDA provides a clear path for pivotal trials in Acute Myeloid Leukemia (AML) and pancreatic cancer following successful End-of-Phase 1 meetings.[4]
2020 The FDA grants Fast Track designation to this compound for the treatment of metastatic pancreatic cancer. The target enrollment of 500 patients for the Phase 3 AVENGER 500 trial is completed ahead of schedule.[7]
2021 The AVENGER 500 Phase 3 trial in metastatic pancreatic cancer and the ARMADA 2000 Phase 3 trial in relapsed or refractory AML both fail to meet their primary endpoints, leading to their discontinuation.[8][9]
2022 Rafael Pharmaceuticals announces a corporate name change back to Cornerstone Pharmaceuticals.[5]

Mechanism of Action

This compound is a lipoic acid derivative that functions as a potent inhibitor of two key mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[10][11] These enzymes are critical for the progression of the TCA cycle, a central hub of cellular metabolism that generates ATP and biosynthetic precursors.[12] By inhibiting PDH and α-KGDH, this compound disrupts the flow of metabolites through the TCA cycle, leading to a collapse of mitochondrial function, increased oxidative stress, and ultimately, cancer cell death through both apoptotic and necrotic pathways.[10][12]

Caption: Mechanism of action of this compound in cancer cell mitochondria.

Preclinical Studies

In Vitro Efficacy

This compound has demonstrated selective toxicity against a variety of cancer cell lines.

Table 1: In Vitro Activity of this compound (CPI-613) in Cancer Cell Lines

Cell LineCancer TypeIC50 / EC50 (µM)Exposure Time (hours)Reference
H460Human Lung Cancer120Not Specified[10]
Saos-2Human Sarcoma120Not Specified[10]
AsPC-1Pancreatic Cancer~20048[12]
PANC-1Pancreatic Cancer~20048[12]
In Vivo Efficacy

In xenograft models, this compound has shown significant anti-tumor activity.

Table 2: In Vivo Activity of this compound (CPI-613) in Xenograft Models

Tumor ModelCancer TypeDose (mg/kg)Administration RouteOutcomeReference
BxPC-3Pancreatic Cancer25i.p.Potent anticancer activity[10]
H460Non-small Cell Lung Carcinoma10i.p.Significant tumor growth inhibition[10]

Clinical Development

This compound has undergone extensive clinical evaluation in a range of hematological and solid tumors.

Phase 1 and 2 Studies

Early phase trials showed promising results, particularly in pancreatic cancer and AML. A Phase 1 study in metastatic pancreatic cancer patients treated with this compound in combination with modified FOLFIRINOX (mFFX) demonstrated a 61% objective response rate.[12]

Phase 3 Trials and Discontinuation

Despite the encouraging early data, the pivotal Phase 3 trials, AVENGER 500 for metastatic pancreatic cancer and ARMADA 2000 for relapsed or refractory AML, did not meet their primary endpoints of improving overall survival.[8][9]

Table 3: Key Phase 3 Clinical Trial Results for this compound (CPI-613)

Trial NameCancer TypeTreatment ArmControl ArmPrimary EndpointResultReference
AVENGER 500 Metastatic Pancreatic CancerThis compound + modified FOLFIRINOXFOLFIRINOXOverall SurvivalDid not meet primary endpoint (Median OS: 11.1 vs 11.7 months; HR=0.95, p=0.66).[9]
ARMADA 2000 Relapsed or Refractory AMLThis compound + High-Dose Cytarabine and MitoxantroneHigh-Dose Cytarabine and MitoxantroneEfficacyStopped due to lack of efficacy based on an interim analysis by the independent data monitoring committee.[9]

Experimental Protocols

Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol describes a method to measure the activity of PDH, a key target of this compound.

PDH_Activity_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Tris-HCl Buffer - Sodium Pyruvate - CoA, NAD+, TPP - MgCl2, DTT - DTNB, Citrate Synthase start->prepare_reagents prepare_extract Prepare Cell/Tissue Extract prepare_reagents->prepare_extract prepare_reaction Prepare Reaction Mixture in Cuvettes prepare_extract->prepare_reaction add_extract Add Cell Extract to Reaction Mixture prepare_reaction->add_extract incubate Incubate at 37°C add_extract->incubate add_reagents Add DTNB and Citrate Synthase incubate->add_reagents measure_absorbance Measure Absorbance at 412 nm (Kinetic) add_reagents->measure_absorbance calculate_activity Calculate PDH Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for a coupled enzymatic assay to measure PDH activity.

Protocol Details:

  • Reagent Preparation : Prepare stock solutions of 0.25 M Tris-HCl (pH 8.0), 0.2 M Sodium pyruvate, 4 mM CoA, 40 mM NAD+, 40 mM Thiamine pyrophosphate (TPP), 10 mM MgCl2, 200 mM Dithiothreitol (DTT), and 0.05 g 5,5-dithiobis(2-nitrobenzoic acid) (DTNB) in 10 mL ethanol.[13]

  • Cell Extract Preparation : Homogenize cells or tissues in an appropriate lysis buffer on ice.[13]

  • Reaction Setup : In a quartz cuvette, combine the Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.[13]

  • Enzyme Reaction : Add the cell extract to the reaction mixture and incubate at 37°C.[13]

  • Detection : Add DTNB and citrate synthase. Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change is proportional to the PDH activity.[13]

α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay

This protocol outlines a colorimetric assay to determine the activity of α-KGDH.

Protocol Details:

  • Reagent Preparation : Prepare assay buffer, α-ketoglutarate substrate, and a developer solution.[14][15]

  • Sample Preparation : Homogenize tissue or cell samples in the provided assay buffer on ice. Centrifuge to remove insoluble material.[14]

  • Reaction : In a 96-well plate, add the sample or positive control. Add the reaction mix containing the substrate and developer.

  • Measurement : Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode. The rate of color development is proportional to the α-KGDH activity.[15]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Protocol Details:

  • Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).[12]

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Mitochondrial Membrane Potential (JC-1) Assay

This assay measures the effect of this compound on mitochondrial health.

JC1_Assay_Workflow start Start culture_cells Culture Cells and Treat with this compound start->culture_cells prepare_jc1 Prepare JC-1 Working Solution culture_cells->prepare_jc1 incubate_jc1 Incubate Cells with JC-1 prepare_jc1->incubate_jc1 wash_cells Wash Cells incubate_jc1->wash_cells acquire_data Acquire Data on Flow Cytometer (FITC and PE channels) wash_cells->acquire_data analyze_data Analyze Red/Green Fluorescence Ratio acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for assessing mitochondrial membrane potential using JC-1 staining and flow cytometry.

Protocol Details:

  • Cell Treatment : Culture cells and treat with this compound.[16]

  • JC-1 Staining : Prepare a working solution of JC-1 dye and incubate the cells with it at 37°C.[16][17]

  • Washing : Wash the cells to remove excess dye.[18]

  • Flow Cytometry : Analyze the cells using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).[17][18]

  • Analysis : The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[19]

Conclusion

This compound (CPI-613) represents a significant effort in the development of cancer metabolism-based therapeutics. Its novel mechanism of targeting key mitochondrial enzymes, PDH and α-KGDH, showed considerable promise in early-stage research and clinical trials. However, the failure of the pivotal Phase 3 trials underscores the challenges of translating preclinical and early clinical success into late-stage clinical benefit. The story of this compound provides a valuable case study for the scientific community, highlighting the complexities of targeting cancer metabolism and the rigorous journey of drug development. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: In Vitro Cell Viability Assay for Devimistat (CPI-613)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Devimistat (CPI-613) is a novel anti-cancer agent that targets mitochondrial metabolism.[1][2] As a lipoate analog, it selectively inhibits the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH) complexes within the mitochondria of tumor cells.[3][4] This dual inhibition disrupts the tricarboxylic acid (TCA) cycle, a critical pathway for cellular energy production, leading to mitochondrial dysfunction and subsequent cancer cell death through apoptosis and other mechanisms.[3][4][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a variety of cancer models, including pancreatic, lung, and ovarian cancers.[5][6]

These application notes provide a detailed protocol for determining the in vitro cell viability and cytotoxic effects of this compound using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method allows for the quantification of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Mechanism of Action of this compound

This compound's unique mechanism of action centers on the disruption of mitochondrial energy metabolism in cancer cells, which often exhibit altered metabolic pathways compared to normal cells.[1][2]

  • Inhibition of Pyruvate Dehydrogenase (PDH): this compound leads to the inactivation of PDH, a key enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. This is achieved by promoting the phosphorylation of PDH through the activation of pyruvate dehydrogenase kinases (PDKs).[7]

  • Inhibition of α-Ketoglutarate Dehydrogenase (α-KGDH): this compound also directly inhibits the α-KGDH complex, another critical enzyme in the TCA cycle responsible for the conversion of α-ketoglutarate to succinyl-CoA.[3][4]

  • Induction of Mitochondrial Dysfunction: The simultaneous inhibition of PDH and α-KGDH leads to a collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and a decrease in ATP generation.[4][5]

  • Induction of Cell Death: The culmination of these metabolic disruptions triggers apoptosis (programmed cell death) and other forms of cell death in cancer cells.[3][8]

Below is a diagram illustrating the signaling pathway targeted by this compound.

cluster_Mitochondrion Mitochondrion Pyruvate Pyruvate PDH PDH Pyruvate->PDH AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA aKG α-Ketoglutarate TCA->aKG ETC Electron Transport Chain TCA->ETC aKGDH α-KGDH aKG->aKGDH SuccinylCoA Succinyl-CoA SuccinylCoA->TCA ATP ATP ETC->ATP ROS ROS ETC->ROS Apoptosis Apoptosis ROS->Apoptosis PDH->AcetylCoA aKGDH->SuccinylCoA This compound This compound (CPI-613) This compound->PDH Inhibits This compound->aKGDH Inhibits

Mechanism of Action of this compound (CPI-613)

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxicity of this compound against a cancer cell line using the MTT assay. The principle of this assay is the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., PANC-1, MiaPaCa-2, OVCAR3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (CPI-613)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium. b. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. c. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the assay. d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Store at -20°C. b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 µM). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration. d. Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time may need to be optimized for different cell lines.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT from the wells. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.

Below is a diagram illustrating the experimental workflow for the in vitro cell viability assay.

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Seed Cells in 96-well Plate Incubate1 2. Incubate Overnight CellCulture->Incubate1 PrepareDrug 3. Prepare this compound Dilutions Incubate1->PrepareDrug TreatCells 4. Treat Cells with this compound PrepareDrug->TreatCells Incubate2 5. Incubate for 48-72h TreatCells->Incubate2 AddMTT 6. Add MTT Reagent Incubate2->AddMTT Incubate3 7. Incubate for 2-4h AddMTT->Incubate3 Solubilize 8. Solubilize Formazan Incubate3->Solubilize ReadAbsorbance 9. Read Absorbance at 570nm Solubilize->ReadAbsorbance CalculateViability 10. Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 11. Determine IC50 CalculateViability->DetermineIC50

Experimental Workflow for In Vitro Cell Viability Assay

Data Presentation

The cytotoxic activity of this compound is typically represented by its IC50 value. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
H460Non-small cell lung cancer120[3]
Saos-2Sarcoma120[3]
AsPC-1Pancreatic Cancer~150-200[8]
PANC-1Pancreatic Cancer~150-200[8]
OVCAR3Ovarian Cancer~100-150[10]
Caov3Ovarian Cancer~100-150[10]
TFK-1Biliary Tract Cancer~100[11]
RCB1292Biliary Tract Cancer~100[11]
RCB1293Biliary Tract Cancer~150[11]

Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, treatment duration, and the specific viability assay used.

Conclusion

This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound (CPI-613). By targeting fundamental metabolic pathways that are often dysregulated in cancer, this compound represents a promising therapeutic agent. The provided MTT assay protocol offers a reliable and reproducible method for determining the IC50 of this compound in various cancer cell lines, which is a crucial step in the preclinical evaluation of this compound and for elucidating its mechanism of action in different cancer contexts. Researchers should optimize the assay conditions for their specific cell lines to ensure accurate and consistent results.

References

Application Notes and Protocols: Devimistat (CPI-613) in Combination with FOLFIRINOX

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Devimistat (also known as CPI-613) is an investigational first-in-class drug that targets the altered energy metabolism of cancer cells.[1][2] It is a novel lipoate analog designed to inhibit two key enzymes in the tricarboxylic acid (TCA) cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[3][4][5] By disrupting the mitochondrial metabolism essential for tumor cell survival and proliferation, this compound is hypothesized to sensitize cancer cells to traditional cytotoxic agents.[3][6] FOLFIRINOX, a combination chemotherapy regimen consisting of 5-fluorouracil (5-FU), leucovorin, irinotecan, and oxaliplatin, is a standard first-line treatment for patients with metastatic pancreatic adenocarcinoma who have a good performance status.[7][8]

The combination of this compound with a modified FOLFIRINOX (mFFX) regimen was developed to leverage this potential synergy. Initial phase 1 studies showed promising efficacy, with a notable objective response rate and even complete responses in patients with metastatic pancreatic cancer.[4][9] However, the subsequent phase 3 AVENGER 500 trial did not meet its primary endpoint, showing no significant improvement in overall survival compared to FOLFIRINOX alone.[7][10][11] Despite this, research continues, and the data from these trials provide valuable insights for the scientific community.

These notes provide a detailed overview of the protocol used in clinical trials investigating this compound in combination with FOLFIRINOX, including dosing, administration schedules, and clinical data.

Mechanism of Action

This compound's unique mechanism involves the dual inhibition of PDH and KGDH, which are critical entry points for glucose and glutamine-derived carbons into the TCA cycle.[12] This disruption of mitochondrial energy production is selectively toxic to cancer cells, which are highly dependent on mitochondrial function.[4] The FOLFIRINOX regimen combines multiple cytotoxic agents: oxaliplatin (a platinum-based drug that causes DNA damage), irinotecan (a topoisomerase I inhibitor), and 5-fluorouracil (a pyrimidine analog that inhibits thymidylate synthase), with leucovorin to enhance the effects of 5-FU. By compromising the cancer cell's ability to produce energy, this compound is thought to lower the threshold for apoptosis induced by the DNA-damaging agents in FOLFIRINOX.

cluster_Mitochondrion Mitochondrial Matrix cluster_Nucleus Nucleus Glucose Glucose / Glutamine Pyruvate Pyruvate Glucose->Pyruvate KGDH α-Ketoglutarate Dehydrogenase (KGDH) Glucose->KGDH PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA Apoptosis Cell Death (Apoptosis) TCA->Apoptosis Energy Depletion Sensitizes Cell PDH->AcetylCoA KGDH->TCA This compound This compound This compound->PDH This compound->KGDH FOLFIRINOX FOLFIRINOX (Oxaliplatin, Irinotecan, 5-FU) DNA_Damage DNA Damage & Replication Stress FOLFIRINOX->DNA_Damage DNA_Damage->Apoptosis

Caption: Mechanism of this compound and FOLFIRINOX Synergy.

Experimental Protocols

The following protocols are based on the phase 3 AVENGER 500 clinical trial (NCT03504423) and the phase 1 dose-escalation study (NCT01835041).[3][10][11]

Patient Eligibility Criteria (Summary)
  • Inclusion:

    • Histologically or cytologically confirmed metastatic (Stage IV) adenocarcinoma of the pancreas.[13][14]

    • No prior systemic treatment for metastatic disease.[13][14] (Adjuvant/neoadjuvant therapy was allowed if completed ≥ 6 months prior to recurrence).[13][14]

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[13]

    • Age 18 years or older.[13]

    • Measurable disease as per RECIST v1.1 criteria.[13]

  • Exclusion:

    • Known central nervous system (CNS) metastasis.[13]

    • Known hypersensitivity to this compound, platinum-based drugs, or any components of the FOLFIRINOX regimen.[13]

    • Active, uncontrolled bleeding.[13]

Dosing and Administration Protocol

Treatment was administered in 14-day cycles.[3] The AVENGER 500 trial compared a control arm of standard FOLFIRINOX with an experimental arm of this compound combined with modified FOLFIRINOX (mFFX).[11]

Table 1: Dosing and Administration Schedule per 14-Day Cycle
Arm Drug Dose Route Administration Schedule
Experimental Arm This compound (CPI-613) 500 mg/m²IV InfusionDays 1 and 3[3]
Oxaliplatin65 mg/m²IV InfusionDay 1[3]
Irinotecan120 mg/m²IV InfusionDay 1[3]
Leucovorin400 mg/m²IV InfusionDay 1[3]
5-Fluorouracil (Bolus)400 mg/m²IV BolusDay 1[3]
5-Fluorouracil (Infusion)2400 mg/m²Continuous IV InfusionOver 46 hours, starting on Day 1[3]
Control Arm Oxaliplatin 85 mg/m²IV InfusionDay 1[3][15]
Irinotecan 180 mg/m²IV InfusionDay 1[3][15]
Leucovorin 400 mg/m²IV InfusionDay 1[3][15]
5-Fluorouracil (Bolus) 400 mg/m²IV BolusDay 1[3][15]
5-Fluorouracil (Infusion) 2400 mg/m²Continuous IV InfusionOver 46 hours, starting on Day 1[3][15]

Note: The doses for Oxaliplatin and Irinotecan were reduced in the experimental arm to manage toxicity when combined with this compound.[3]

Experimental Workflow

The treatment cycle for the experimental arm involved drug administration on Days 1, 2, and 3, followed by a rest period. Patients were treated for a minimum of 12 cycles or until disease progression or unacceptable toxicity.[3]

G cluster_cycle 14-Day Treatment Cycle (Experimental Arm) Day1 Day 1 - this compound - mFFX Infusions:  (Oxaliplatin, Irinotecan, Leucovorin) - 5-FU Bolus - Start 46-hr 5-FU Infusion Day2 Day 2 - Continue 5-FU Infusion Day1->Day2 Day3 Day 3 - this compound - End 46-hr 5-FU Infusion Day2->Day3 Rest Days 4-14 - Rest & Recovery Day3->Rest NextCycle Start Next Cycle Rest->NextCycle

Caption: Experimental workflow for a 14-day cycle.
Endpoint Assessment

  • Primary Endpoints: The co-primary objectives in the AVENGER 500 trial were Overall Survival (OS) and Progression-Free Survival (PFS).[3][16] OS was defined as the time from initial treatment to death from any cause, while PFS was the time from treatment initiation to radiological progression or death.[16]

  • Secondary Endpoints: Included Objective Response Rate (ORR), Duration of Response (DoR), and safety/tolerability, which was assessed by monitoring adverse events according to NCI CTCAE criteria.[16]

Data Presentation

The clinical development of this compound plus FOLFIRINOX has yielded mixed results, with promising early-phase data that were not confirmed in a large-scale phase 3 trial.

Table 2: Summary of Clinical Efficacy Data
Metric Trial This compound + mFFX Arm FOLFIRINOX (Control) Arm
Overall Survival (Median) Phase 1 (N=18)19.9 months[3][9]N/A (Single Arm)
Phase 3 (AVENGER 500)11.1 months[7][10]11.7 months[7][10]
Progression-Free Survival (Median) Phase 1 (N=18)9.9 months[3][9]N/A (Single Arm)
Phase 3 (AVENGER 500)7.8 months[7]8.0 months[7]
Objective Response Rate (ORR) Phase 1 (N=18)61% (17% CR)[3][4]N/A (Single Arm)
Table 3: Key Grade ≥3 Treatment-Emergent Adverse Events (AVENGER 500 Trial)
Adverse Event This compound + mFFX Arm (%) FOLFIRINOX Arm (%)
Neutropenia29.0%34.5%
Anemia13.9%13.6%
Thrombocytopenia11.6%13.6%
Hypokalemia13.1%14.9%
Diarrhea11.2%19.6%
Fatigue10.8%11.5%
(Data from Philip PA, et al. J Clin Oncol 2024)[7][11]

The safety profile of the combination therapy was manageable and did not present new toxicity signals compared to standard FOLFIRINOX.[11] The reduction in diarrhea in the experimental arm was notable.[11]

Logical Framework of Clinical Investigation

The investigation of this compound with FOLFIRINOX followed a standard drug development pathway, moving from a strong biological rationale to promising early-phase trials, but ultimately failing to show superior efficacy in a definitive phase 3 study.

G Rationale Rationale: Targeting Cancer Metabolism (TCA Cycle Inhibition) Phase1 Phase 1 Trial (NCT01835041) - Established MTD (500 mg/m²) - Showed Promising Efficacy (61% ORR, 19.9 mo OS) Rationale->Phase1 Translates to Clinic Phase3 Phase 3 AVENGER 500 Trial (NCT03504423) - Randomized Controlled Trial - this compound+mFFX vs. FFX Phase1->Phase3 Proceeds to Pivotal Trial Outcome Outcome: Primary Endpoint Not Met - No significant improvement in  Overall Survival or  Progression-Free Survival. Phase3->Outcome Leads to Negative Result Future Future Research - Manageable safety profile confirmed - New trials exploring different  combinations or patient populations  (e.g., NCT05926206) Outcome->Future Informs

Caption: Logical flow of the this compound + FOLFIRINOX clinical program.

References

Application Notes and Protocols: Devimistat in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (formerly known as CPI-613) is a first-in-class investigational drug that targets mitochondrial metabolism.[1][2] As a lipoate analog, it disrupts the tricarboxylic acid (TCA) cycle by inhibiting key mitochondrial enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[3][4] This mechanism preferentially targets the altered energy metabolism of cancer cells, leading to their death.[4][5] These application notes provide a summary of dosages and administration protocols for this compound in preclinical mouse xenograft models, offering a valuable resource for researchers designing in vivo efficacy studies.

Data Presentation: this compound Dosage and Administration in Mouse Xenograft Models

The following table summarizes the quantitative data from various preclinical studies involving this compound in mouse xenograft models.

Mouse StrainXenograft Model (Cell Line)This compound Dosage (mg/kg)Administration RouteDosing ScheduleVehicleCombination TherapyKey Outcomes
CD1-Nu/NuBxPC-3 (Pancreatic)25Intraperitoneal (IP)Once a week for 4 weeks5% Dextrose in Water (D5W)Gemcitabine (50 mg/kg)Significant reduction in tumor progression.[6]
Balb/c nu/nuHCT116 (Colorectal)25Intraperitoneal (IP)Twice a weekNot SpecifiedIrinotecan (40 mg/kg, once a week)Synergistic antitumor activity, prolonged survival.[7]
Balb/c nu/nuHT29 (Colorectal)25Intraperitoneal (IP)Twice a weekNot SpecifiedIrinotecan (40 mg/kg, once a week)Retarded tumor growth and increased survival.[7]
Nude MiceOVCAR3, CAOV3, F2 (Ovarian)2.5Intraperitoneal (IP)3 days a week for 4 weeksCorn OilCarboplatin (20 mg/kg) and Paclitaxel (50 mg/kg)Increased overall survival and reduction in tumor development.[8]
Not SpecifiedAsPC1 (Pancreatic)Not SpecifiedIntraperitoneal (IP)Three times a week (MWF)Not SpecifiedNot SpecifiedDose-ranging studies performed to assess tumor growth inhibition.[9]
C57Bl/6 (Syngeneic)MFL2 (AML)Not SpecifiedNot SpecifiedNot SpecifiedPBSMetforminAssessed for viability and survival.[10]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol outlines the preparation of this compound for intraperitoneal injection in mouse xenograft models.

Materials:

  • This compound (CPI-613) powder

  • Vehicle (e.g., 5% Dextrose in Water (D5W), Corn Oil, or Phosphate-Buffered Saline (PBS))

  • Sterile, light-protected vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration of this compound based on the desired dosage (e.g., 25 mg/kg) and the average weight of the mice.

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile, light-protected vial, add the appropriate volume of the chosen vehicle to the this compound powder.

  • Vortex the mixture thoroughly until the this compound is completely dissolved or forms a uniform suspension.

  • If preparing a solution, sterile-filter the final preparation using a 0.22 µm filter. If it is a suspension, ensure it is well-mixed before each injection.

  • Store the prepared this compound solution/suspension according to the manufacturer's instructions, typically protected from light.

Mouse Xenograft Model and this compound Administration

This protocol provides a general workflow for establishing a subcutaneous xenograft model and administering this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude, NOD-scid)[11]

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Trypsin or other cell detachment solutions

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Syringes and needles (26-27 gauge)

  • Calipers for tumor measurement

  • Prepared this compound solution

  • Animal housing and monitoring equipment

Procedure:

  • Cell Preparation: Culture the chosen cancer cell line under standard conditions until they are in the exponential growth phase.[11]

  • Harvest the cells using trypsin and wash them with sterile PBS or HBSS.

  • Resuspend the cells in sterile PBS or HBSS at the desired concentration (e.g., 1-5 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[11][12]

  • Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).[12] Measure the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

  • This compound Administration: Administer the prepared this compound solution via the chosen route (e.g., intraperitoneal injection) according to the predetermined dosing schedule (e.g., 25 mg/kg, twice weekly).[7]

  • Efficacy Assessment: Continue to monitor tumor volume and the overall health and body weight of the mice throughout the study.[13]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Mandatory Visualizations

Signaling Pathway of this compound

Devimistat_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Enters AlphaKG AlphaKG SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA KGDH SuccinylCoA->TCA_Cycle Continues Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation Energy Production This compound This compound PDH_inhibition This compound->PDH_inhibition KGDH_inhibition This compound->KGDH_inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor SHP2 SHP2 Receptor->SHP2 SOS1 SOS1 SHP2->SOS1 RAS RAS SOS1->RAS MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway MAPK_Pathway->Proliferation Devimistat_Cytosol This compound (in combination therapy) SHP2_inhibition Devimistat_Cytosol->SHP2_inhibition Suppresses

Caption: Mechanism of action of this compound.

Experimental Workflow for a Mouse Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 5. Randomization of Mice into Groups Tumor_Growth->Randomization Treatment_Admin 6. Administration of This compound/Vehicle Randomization->Treatment_Admin Monitoring 7. Monitor Tumor Volume & Animal Well-being Treatment_Admin->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision & Downstream Analysis Endpoint->Analysis

Caption: Workflow for a typical mouse xenograft study.

References

Application Note: Measuring the Effects of Devimistat on Cellular Oxygen Consumption Rate Using a Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets mitochondrial metabolism.[1][2][3] It acts as an inhibitor of two key enzymes in the tricarboxylic acid (TCA) cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[4][5][6] By inhibiting these enzymes, this compound disrupts the normal flow of metabolites through the TCA cycle, leading to impaired mitochondrial respiration and increased cellular stress, ultimately sensitizing cancer cells to chemotherapy.[2][4][7] The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[8][9][10][11] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to quantify the effects of this compound on the OCR of cancer cells.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test is a standardized method for assessing mitochondrial function.[12][13] The assay utilizes sequential injections of mitochondrial respiratory chain inhibitors to measure key parameters of cellular respiration:

  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP Production-Coupled Respiration: The portion of basal respiration used to generate ATP.

  • Maximal Respiration: The maximum OCR the cells can achieve, indicative of their respiratory capacity.

  • Proton Leak: Oxygen consumption not coupled to ATP synthesis, often associated with mitochondrial uncoupling or damage.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.

  • Non-Mitochondrial Respiration: Oxygen consumption from cellular processes outside of the mitochondria.

By treating cells with this compound prior to and during the Seahorse assay, researchers can precisely determine the compound's impact on these critical parameters of mitochondrial health and function.

Materials and Reagents

  • Seahorse XF Analyzer (e.g., XF96, XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • This compound (CPI-613)

  • Cancer cell line of interest (e.g., colorectal, pancreatic)

  • Standard cell culture reagents (e.g., growth medium, PBS, trypsin)

  • CO2-free incubator

Experimental Protocols

Cell Seeding and Treatment
  • Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells is available for the experiment.

  • Seeding: On the day before the assay, harvest and count the cells. Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density for the cell line. Ensure even cell distribution. Leave the four corner wells empty for background correction.[14]

  • Adhesion: Allow the cells to adhere to the plate for several hours or overnight in a standard CO2 incubator.[15]

  • This compound Treatment: On the day of the assay, prepare fresh dilutions of this compound in Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Remove the cell culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control. A dose-response experiment is recommended (e.g., 0, 50, 100, 150 µM this compound).[4]

  • Incubation: Incubate the cells with this compound for a predetermined time (e.g., 4, 12, or 24 hours) in a CO2-free incubator at 37°C prior to the Seahorse assay.[4]

Seahorse XF Analyzer Setup and Assay Protocol
  • Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution and incubate overnight in a non-CO2 incubator at 37°C.[14][15]

  • Prepare Reagents: On the day of the assay, warm the Seahorse XF Base Medium and supplements to 37°C. Prepare the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) from the Cell Mito Stress Test Kit according to the manufacturer's instructions.[14][16]

  • Load Sensor Cartridge: Load the prepared mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.

  • Equilibrate Cells: One hour before the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium. Add the final volume of assay medium (containing the respective this compound concentrations) to each well and place the plate in a CO2-free incubator at 37°C for one hour to allow the temperature and pH to equilibrate.[14][16]

  • Run the Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell culture plate and initiate the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure baseline OCR before sequentially injecting the mitochondrial inhibitors and measuring the subsequent changes in OCR.[9]

Data Presentation

The quantitative data generated from the Seahorse XF Cell Mito Stress Test can be summarized in the following tables. The values presented are hypothetical and serve as an example of expected results when treating cancer cells with this compound.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) Parameters

Treatment GroupBasal Respiration (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (pmol/min)Non-Mitochondrial Respiration (pmol/min)
Vehicle Control150 ± 10100 ± 8300 ± 20150 ± 1520 ± 3
This compound (50 µM)120 ± 980 ± 7240 ± 18120 ± 1221 ± 2
This compound (100 µM)90 ± 760 ± 5150 ± 1260 ± 819 ± 3
This compound (150 µM)60 ± 540 ± 480 ± 920 ± 520 ± 2

Table 2: Statistical Analysis of this compound's Effect on OCR

ParameterThis compound (50 µM) p-valueThis compound (100 µM) p-valueThis compound (150 µM) p-value
Basal Respiration<0.05<0.01<0.001
ATP Production<0.05<0.01<0.001
Maximal Respiration<0.05<0.001<0.001
Spare Respiratory Capacity<0.05<0.001<0.001
Non-Mitochondrial Respiration>0.05>0.05>0.05

p-values are relative to the vehicle control group.

Visualizations

Signaling Pathway of this compound's Action

Devimistat_Pathway cluster_Mitochondrion Mitochondrion Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Glutamine Glutamine AlphaKG AlphaKG Glutamine->AlphaKG Glutaminolysis AlphaKG->TCA_Cycle KGDH ETC ETC TCA_Cycle->ETC NADH, FADH2 ATP ATP ETC->ATP Oxidative Phosphorylation H2O H2O ETC->H2O O2 O2 O2->ETC This compound This compound PDH PDH This compound->PDH Inhibits KGDH KGDH This compound->KGDH Inhibits

Caption: Mechanism of this compound action on the mitochondrial TCA cycle.

Experimental Workflow for Seahorse XF Analysis

Seahorse_Workflow cluster_Day1 Day 1: Cell Preparation cluster_Day2 Day 2: Assay Seed_Cells Seed cells in Seahorse microplate Hydrate_Cartridge Hydrate sensor cartridge Treat_Cells Treat cells with This compound Seed_Cells->Treat_Cells Overnight Incubation Load_Cartridge Load inhibitors into sensor cartridge Hydrate_Cartridge->Load_Cartridge Morning of Assay Equilibrate_Plate Equilibrate plate in CO2-free incubator Treat_Cells->Equilibrate_Plate Equilibrate_Plate->Load_Cartridge Run_Assay Run Seahorse XF Cell Mito Stress Test Load_Cartridge->Run_Assay Analyze_Data Analyze OCR data Run_Assay->Analyze_Data

Caption: Workflow for measuring this compound's effect on OCR.

Logical Relationship of Seahorse Mito Stress Test

Mito_Stress_Test_Logic cluster_Measurements OCR Measurements cluster_Calculations Calculated Parameters Basal Basal Respiration Oligo_OCR Post-Oligomycin OCR Basal->Oligo_OCR ATP_Prod ATP Production Basal->ATP_Prod Spare_Resp Spare Respiratory Capacity Basal->Spare_Resp FCCP_OCR Post-FCCP OCR Oligo_OCR->FCCP_OCR Oligo_OCR->ATP_Prod Basal - Oligo OCR Proton_Leak Proton Leak Oligo_OCR->Proton_Leak Oligo OCR - Rot/AA OCR Rot_AA_OCR Post-Rot/AA OCR FCCP_OCR->Rot_AA_OCR Max_Resp Maximal Respiration FCCP_OCR->Max_Resp FCCP OCR - Rot/AA OCR Non_Mito Non-Mitochondrial Respiration Rot_AA_OCR->Non_Mito Rot/AA OCR Max_Resp->Spare_Resp Maximal - Basal

Caption: Relationship between measured and calculated OCR parameters.

Conclusion

The Seahorse XF Cell Mito Stress Test provides a robust and sensitive method to elucidate the mechanism of action of mitochondrial-targeted drugs like this compound. By following the detailed protocol outlined in this application note, researchers can obtain high-quality, quantitative data on how this compound impairs mitochondrial respiration in cancer cells. This information is crucial for understanding the drug's efficacy and for the development of novel cancer therapies targeting cellular metabolism.

References

Devimistat (CPI-613): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat, also known as CPI-613, is a first-in-class experimental anti-cancer agent that targets mitochondrial metabolism.[1][2][3] As a lipoate analog, this compound disrupts the tricarboxylic acid (TCA) cycle in tumor cells by inhibiting the mitochondrial enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[4][5][6][7] This selective disruption of cancer cell metabolism leads to apoptosis and necrosis.[4][8] this compound has shown promise in preclinical and clinical studies for various malignancies, including pancreatic cancer and acute myeloid leukemia (AML).[2][3][9] This document provides detailed information on the solubility of this compound, protocols for stock solution preparation, and methodologies for key experiments.

Physicochemical Properties and Solubility

This compound is a medium-chain fatty acid derivative with the chemical formula C₂₂H₂₈O₂S₂ and a molecular weight of 388.59 g/mol .[4][8] Its solubility is a critical factor for the design and execution of both in vitro and in vivo experiments.

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that for dimethyl sulfoxide (DMSO), using a fresh, anhydrous grade is recommended as moisture can reduce the solubility of the compound.[5]

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO78 mg/mL[4][5]200.72 mM[4]Use fresh, anhydrous DMSO as moisture can decrease solubility.[5]
Ethanol78 mg/mL[4]200.72 mM[4]
WaterInsoluble[4]-
0.1N NaOH (aq)Soluble[8]-Specific concentration not provided.

Stock Solution Preparation Protocols

Proper preparation of stock solutions is essential for obtaining accurate and reproducible experimental results. The following protocols are recommended for preparing this compound stock solutions for in vitro and in vivo applications.

In Vitro Stock Solution (e.g., 200 mM in DMSO)

This high-concentration stock is suitable for dilution into cell culture media for various cellular assays.

Materials:

  • This compound (CPI-613) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 200 mM stock solution, weigh 77.72 mg of this compound (Molecular Weight: 388.59 g/mol ).

  • Add the weighed this compound to a sterile tube.

  • Add the appropriate volume of anhydrous DMSO. For a 200 mM solution, add 1 mL of DMSO for every 77.72 mg of this compound.

  • Vortex the solution thoroughly until the this compound is completely dissolved.[7][10]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 3 years.[5][7]

In Vivo Formulation (Suspension for Oral Gavage)

For oral administration in animal models, a suspension is often prepared using carboxymethylcellulose sodium (CMC-Na).

Materials:

  • This compound (CPI-613) powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

  • Sterile tubes

  • Homogenizer or sonicator

Protocol:

  • Prepare the desired concentration of CMC-Na solution.

  • Weigh the required amount of this compound. For example, to prepare a 5 mg/mL suspension, weigh 5 mg of this compound.

  • Add the this compound powder to 1 mL of the CMC-Na solution.

  • Mix thoroughly using a vortex mixer and then homogenize or sonicate until a uniform suspension is achieved.[4]

  • This preparation should be made fresh before each use.

In Vivo Formulation (for Intraperitoneal Injection)

A common formulation for intraperitoneal (i.p.) injection involves a mixture of solvents to ensure solubility and delivery.

Materials:

  • This compound (CPI-613) DMSO stock solution (e.g., 78 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile ddH₂O (double-distilled water)

Protocol (Example for 1 mL working solution): [5]

  • Start with 50 µL of a 78 mg/mL clear DMSO stock solution of this compound.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • The mixed solution should be used immediately for optimal results.[5]

Mechanism of Action and Signaling Pathways

This compound selectively targets the altered mitochondrial metabolism of cancer cells.[8] It inhibits two key enzymes in the TCA cycle, Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (α-KGDH).[6] This dual inhibition disrupts mitochondrial energy production, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[6] Furthermore, studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in lipid metabolism.[6][11] This disruption of lipid metabolism further contributes to its cytotoxic effects in cancer cells.[11]

G cluster_0 Mitochondrion cluster_1 Cytosol Pyruvate Pyruvate PDH PDH Pyruvate->PDH AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA aKG α-Ketoglutarate TCA->aKG ROS ↑ ROS TCA->ROS aKGDH α-KGDH aKG->aKGDH SuccinylCoA Succinyl-CoA PDH->AcetylCoA aKGDH->SuccinylCoA AMPK AMPK ACC ACC AMPK->ACC Inactivates Lipid_Metabolism Lipid Metabolism ACC->Lipid_Metabolism Apoptosis Apoptosis ACC->Apoptosis This compound This compound (CPI-613) This compound->PDH Inhibits This compound->aKGDH Inhibits This compound->AMPK Activates ROS->Apoptosis

Mechanism of action of this compound (CPI-613).

Experimental Protocols

The following are examples of common experimental protocols used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Pancreatic cancer cells (or other relevant cell lines)

  • 96-well culture plates

  • Complete culture medium

  • This compound (CPI-613) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Protocol: [6][11]

  • Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0-400 µM) for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., 0.1% DMSO).[10]

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol: [6][11]

  • Treat cells with this compound as described in the cell viability assay.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • 6-well culture plates

  • Complete culture medium

  • This compound (CPI-613) stock solution

  • Methanol

  • Crystal violet staining solution

Protocol: [10]

  • Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

  • Treat the cells with this compound for a specified period (e.g., 72 hours).

  • After treatment, remove the drug-containing medium, wash the cells, and add fresh complete medium.

  • Allow the cells to grow for an additional 10-14 days until visible colonies are formed.

  • Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet for 15 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as clusters of ≥50 cells).

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Prepare this compound Stock Solution seed Seed Cells in Appropriate Plates start->seed adhere Allow Cells to Adhere Overnight seed->adhere treat Treat Cells with this compound and Vehicle Control adhere->treat incubate Incubate for Desired Time Period treat->incubate assay_choice Select Assay incubate->assay_choice mtt MTT Assay (Short-term Viability) assay_choice->mtt Viability flow Flow Cytometry (Apoptosis) assay_choice->flow Apoptosis colony Colony Formation (Long-term Survival) assay_choice->colony Clonogenicity data Data Acquisition and Analysis mtt->data flow->data colony->data

General workflow for in vitro experiments with this compound.

References

Application Notes and Protocols for the Analysis of Devimistat in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (formerly known as CPI-613) is a first-in-class investigational anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). By disrupting mitochondrial metabolism, this compound selectively induces apoptosis and necrosis in tumor cells.[1][2] To support pharmacokinetic and pharmacodynamic studies in clinical trials, a robust and validated analytical method for the quantification of this compound and its major metabolites in biological matrices is essential.[3][4]

This document provides detailed application notes and protocols for a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its major metabolites, CPI-2850 and CPI-1810, in human plasma.[3][4]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective LC-MS/MS assay has been developed and validated for the simultaneous quantification of this compound (CPI-613) and its major metabolites in human plasma.[3][4] The method utilizes a simple protein precipitation step for sample extraction, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative performance characteristics of the validated LC-MS/MS method for this compound and its metabolites.[3][4]

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)
This compound (CPI-613)50 - 50,000
CPI-2850250 - 250,000
CPI-181010 - 10,000

Table 2: Method Validation Parameters

ParameterResult
Recovery > 80% for all analytes
Benchtop Stability Stable for 24 hours
Freeze-Thaw Stability Stable for four freeze-thaw cycles
Long-Term Stability Stable for approximately 127 days at -60 to -80°C

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound and its metabolites from human plasma using protein precipitation with acetonitrile.[3][4]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot a known volume of human plasma into a microcentrifuge tube.

  • Add a volume of acetonitrile equivalent to three times the plasma volume.

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Dilute the collected supernatant with water.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol outlines the chromatographic and mass spectrometric conditions for the analysis of this compound and its metabolites.[3][4]

Instrumentation:

  • Liquid Chromatograph (e.g., Shimadzu, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5000)[3][4]

Chromatographic Conditions:

  • Column: Xbridge C18 (50 × 2.1 mm; 5 μm)[3][4]

  • Mobile Phase: A gradient elution program should be optimized. Specific details of the gradient were not provided in the source material but would typically involve a mixture of an aqueous phase (e.g., water with a modifier like formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: To be optimized for the specific column and system.

  • Injection Volume: To be optimized.

Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative Ion Mode[3][4]

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its metabolites need to be determined through infusion and optimization on the specific mass spectrometer being used.

Visualizations

Experimental Workflows

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation plasma Human Plasma Sample add_acetonitrile Add Acetonitrile (Protein Precipitation) plasma->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute final_sample Final Sample for LC-MS/MS Analysis dilute->final_sample

Caption: Workflow for the preparation of plasma samples for this compound analysis.

LC_MS_MS_Analysis_Workflow cluster_analysis LC-MS/MS Analysis injection Inject Sample lc_separation LC Separation (Xbridge C18 Column) injection->lc_separation esi_source Electrospray Ionization (Negative Mode) lc_separation->esi_source mass_analyzer Triple Quadrupole Mass Analyzer esi_source->mass_analyzer detection Detection (MRM) mass_analyzer->detection data_acquisition Data Acquisition & Quantification detection->data_acquisition

Caption: Workflow for the LC-MS/MS analysis of this compound and its metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Devimistat in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments with Devimistat (CPI-613). The information is designed to help researchers identify, understand, and overcome resistance to this investigational anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class investigational drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway for cancer cell growth and survival.[1][2] It specifically inhibits two critical enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[3] This dual inhibition disrupts the energy metabolism of cancer cells, leading to increased cellular stress and making them more susceptible to a range of chemotherapeutic agents.[1][2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

The primary documented mechanism of resistance to this compound involves a metabolic bypass of the TCA cycle. While this compound effectively blocks the entry of glucose and glutamine-derived carbons into the TCA cycle, some cancer cells can adapt by utilizing fatty acid oxidation (FAO) as an alternative energy source. The breakdown of fatty acids generates electrons that can directly enter the electron transport chain, thus circumventing the PDH and KGDH blockade and sustaining cellular energy production.

Q3: Are there any known signaling pathways associated with this compound resistance?

While direct links are still under investigation, alterations in key metabolic signaling pathways are implicated in resistance to this compound. The AMP-activated protein kinase (AMPK) signaling pathway is of particular interest. This compound has been shown to activate AMPK, which in turn inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[4][5] However, in a resistant state, alterations in this pathway could potentially favor a switch towards fatty acid oxidation.

Furthermore, pathways commonly associated with general cancer drug resistance, such as the PI3K/Akt/mTOR pathway and upregulation of the c-Myc oncogene , may also contribute to this compound resistance by promoting cell survival and metabolic reprogramming.[3][6][7][8][9][10][11]

Q4: How can I experimentally confirm if my cell line has developed resistance to this compound?

Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the IC50 of a known sensitive, parental cell line. A significant increase in the IC50 value indicates the development of resistance.[12]

Troubleshooting Guide

Issue 1: Decreased Cell Death Observed After this compound Treatment

Possible Cause: The cancer cell line may have developed resistance through the fatty acid oxidation (FAO) bypass mechanism.

Troubleshooting Steps:

  • Confirm Resistance:

    • Experiment: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line.

    • Expected Result: A significant fold-increase in the IC50 value for the resistant line.

  • Investigate the Role of Fatty Acid Oxidation:

    • Experiment 1: FAO Inhibition. Co-treat the resistant cell line with this compound and a known FAO inhibitor, such as Etomoxir or Orlistat .[13][14]

    • Expected Result: Restoration of sensitivity to this compound, indicated by a decrease in cell viability compared to this compound treatment alone.

    • Experiment 2: Measure Oxygen Consumption Rate (OCR). Use a Seahorse XF Analyzer to measure the OCR in both sensitive and resistant cell lines in the presence and absence of this compound and an FAO substrate (e.g., palmitate).

    • Expected Result: Resistant cells may show a preserved or increased OCR in the presence of this compound when supplied with a fatty acid substrate, which is then reduced upon co-treatment with an FAO inhibitor.

Issue 2: Inconsistent Results in this compound Efficacy Studies

Possible Cause: Variability in experimental conditions, such as cell density and metabolic state of the cells.

Troubleshooting Steps:

  • Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment, as cell density can influence metabolic activity and drug response.

  • Optimize Culture Media: The availability of glucose, glutamine, and fatty acids in the culture medium can significantly impact the metabolic state of the cells and their response to this compound. Consider using a more defined medium for your experiments.

  • Monitor Mitochondrial Health: Assess the mitochondrial membrane potential using dyes like JC-1 or TMRE to ensure the overall health of the mitochondria in your cell lines before initiating drug treatment.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer22.4[15]
HTB-26Breast Cancer10 - 50[15]
PC-3Pancreatic Cancer10 - 50[15]
HepG2Hepatocellular Carcinoma10 - 50[15]
MV4-11Acute Myeloid Leukemia2.7 (for a related compound)[16]
THP-1Acute Myeloid Leukemia3.8 (for a related compound)[16]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Clinical Efficacy of this compound in Combination Therapies

Cancer TypeCombination RegimenResponse RateMedian Overall SurvivalClinical Trial PhaseReference
Metastatic Pancreatic CancerThis compound + modified FOLFIRINOX-11.1 monthsPhase III (AVENGER 500)[1]
Relapsed/Refractory AMLThis compound + High-Dose Cytarabine + Mitoxantrone52% (CR/CRi in patients >60)10.4 monthsPhase II[17]
Advanced Biliary Tract CancerThis compound + Gemcitabine + Cisplatin45% (ORR)Not yet estimablePhase Ib[18]

CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery; ORR = Overall Response Rate.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a general method for generating a drug-resistant cell line, which can be adapted for this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (CPI-613)

  • Sterile culture flasks and plates

  • MTT or other viability assay kit

Procedure:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard viability assay.

  • Stepwise Dose Escalation:

    • Culture the parental cells in medium containing a low concentration of this compound (e.g., IC10 or IC20).

    • Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium.

    • This process of stepwise dose escalation should be carried out over several months.

  • Characterization of Resistant Cells:

    • Periodically assess the IC50 of the cell population to monitor the development of resistance.

    • Once a stable resistant cell line is established (e.g., >10-fold increase in IC50), expand the population and create cryopreserved stocks.

    • Characterize the resistant cell line by comparing its morphology, growth rate, and metabolic profile to the parental cell line.[19][20][21]

Protocol 2: Assessment of Fatty Acid Oxidation (FAO) Rate

This protocol provides a method to measure the rate of FAO in cultured cancer cells.

Materials:

  • Sensitive and this compound-resistant cancer cell lines

  • Seahorse XF Analyzer

  • XF Cell Culture Microplates

  • XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • Etomoxir (CPT1a inhibitor)

  • Palmitate-BSA conjugate

Procedure:

  • Cell Seeding: Seed the sensitive and resistant cells in XF Cell Culture Microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Assay:

    • Load the sensor cartridge with Etomoxir and Palmitate-BSA conjugate.

    • Run the Seahorse XF Palmitate Oxidation Stress Test. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of Palmitate-BSA and Etomoxir.

  • Data Analysis: Analyze the OCR data to determine the rate of FAO. Compare the FAO rates between sensitive and resistant cells in the presence and absence of this compound.

Visualizations

Devimistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH TCA TCA AcetylCoA->TCA Enters TCA Cycle Glutamine Glutamine AlphaKG AlphaKG Glutamine->AlphaKG Glutaminolysis SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA KGDH SuccinylCoA->TCA Enters TCA Cycle ETC ETC TCA->ETC NADH, FADH2 ATP ATP ETC->ATP ATP Production This compound This compound PDH PDH This compound->PDH Inhibits KGDH KGDH This compound->KGDH Inhibits Glucose Glucose Glucose->Pyruvate Devimistat_Resistance_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH TCA TCA AcetylCoA->TCA TCA Cycle Blocked AlphaKG AlphaKG SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA KGDH SuccinylCoA->TCA TCA Cycle Blocked ETC ETC TCA->ETC ATP ATP ETC->ATP Reduced ATP Production This compound This compound PDH PDH This compound->PDH Inhibits KGDH KGDH This compound->KGDH Inhibits FattyAcids FattyAcids FAO FAO FattyAcids->FAO Fatty Acid Oxidation FAO->ETC Bypasses Blockade ETC_Bypass ETC FAO->ETC_Bypass ATP_Restored ATP_Restored ETC_Bypass->ATP_Restored Restored ATP Production Glucose Glucose Glucose->Pyruvate Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Is_Resistant Is Resistance Confirmed? Confirm_Resistance->Is_Resistant Investigate_FAO Investigate Fatty Acid Oxidation (FAO) Is_Resistant->Investigate_FAO Yes Re_evaluate Re-evaluate Experimental Conditions (Cell density, media) Is_Resistant->Re_evaluate No FAO_Inhibition Co-treat with FAO Inhibitor (e.g., Etomoxir) Investigate_FAO->FAO_Inhibition Measure_OCR Measure Oxygen Consumption Rate (Seahorse) Investigate_FAO->Measure_OCR Sensitivity_Restored Sensitivity Restored? FAO_Inhibition->Sensitivity_Restored Measure_OCR->Sensitivity_Restored Conclusion Resistance likely mediated by FAO. Consider combination therapy. Sensitivity_Restored->Conclusion Yes Sensitivity_Restored->Re_evaluate No

References

Devimistat Dose-Limiting Toxicity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) of Devimistat (CPI-613) observed in clinical studies. The information is presented in a question-and-answer format to directly address potential queries during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the reported dose-limiting toxicities of this compound in clinical trials?

A1: Dose-limiting toxicities (DLTs) of this compound have been evaluated in several clinical trials across different cancer types. The nature and incidence of DLTs often depend on the combination regimen and the patient population.

In the Phase 1b BilT-04 study, which evaluated this compound in combination with gemcitabine and cisplatin for advanced biliary tract cancer, a single DLT of grade 2 renal dysfunction was observed at a this compound dose of 2000 mg/m².[1][2] This led to the determination of the recommended Phase 2 dose (RP2D) at 2000 mg/m².[1][2][3]

For patients with metastatic pancreatic adenocarcinoma, the Phase III AVENGER 500 trial, combining this compound with modified FOLFIRINOX (mFFX), reported no new toxicity signals attributable to this compound when compared to the FFX arm alone.[4][5]

In a Phase II study of this compound combined with high-dose cytarabine and mitoxantrone in patients with relapsed or refractory acute myeloid leukemia (AML), the maximally tolerated dose was established at 2500 mg/m² in a preceding Phase I study.[6]

Q2: What were the most common adverse events observed with this compound treatment?

A2: Beyond the specifically defined DLTs, clinical trials have reported a range of treatment-related adverse events. In the BilT-04 trial for biliary tract cancer, the most common grade 3 toxicities included neutropenia, anemia, and infection.[1][2][3] Notably, no grade 4 toxicities were reported in this study.[1][2][3]

The AVENGER 500 study in pancreatic cancer reported Grade ≥3 treatment-emergent adverse events with a frequency of over 10% in the this compound plus mFFX arm, which included neutropenia, diarrhea, hypokalemia, anemia, thrombocytopenia, and fatigue.[5]

Troubleshooting Guides

Issue: Observing unexpected toxicities in preclinical models.

Troubleshooting Steps:

  • Review Dosing and Administration: Ensure that the dose and administration schedule in your preclinical model are comparable to those used in clinical trials, considering potential differences in metabolism and pharmacokinetics between species.

  • Assess Combination Agent Toxicity: If using this compound in combination with other agents, evaluate the toxicity profile of the combination therapy as synergistic toxicities can occur.

  • Monitor Mitochondrial Function: As this compound targets mitochondrial metabolism, assessing mitochondrial function in your models can provide insights into the mechanism of toxicity.[7][8]

Issue: Difficulty in establishing a maximum tolerated dose (MTD) in animal studies.

Troubleshooting Steps:

  • Utilize Established Dose-Escalation Designs: Employ standard dose-escalation methodologies, such as the 3+3 design, which is commonly used in early-phase clinical trials to determine the MTD.[9]

  • Define DLT Criteria Prospectively: Clearly define the criteria for what constitutes a dose-limiting toxicity in your animal model before initiating the study. This should include specific hematological and non-hematological parameters.

  • Intensive Monitoring: Implement a robust monitoring plan to capture all potential adverse events in a timely manner.

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities and Recommended Phase 2 Dose of this compound in Key Clinical Trials

Clinical TrialCancer TypeCombination RegimenDose-Limiting Toxicity (DLT)Recommended Phase 2 Dose (RP2D) of this compound
BilT-04 (Phase 1b) [1][2]Advanced Biliary Tract CancerGemcitabine and CisplatinGrade 2 renal dysfunction (creatinine increase) at 2000 mg/m²2000 mg/m²
AVENGER 500 (Phase III) [4][5]Metastatic Pancreatic AdenocarcinomaModified FOLFIRINOX (mFFX)No new toxicity signals identified500 mg/m² on days 1 and 3 of a 14-day cycle
Phase I/II in AML [6]Relapsed/Refractory Acute Myeloid LeukemiaHigh-dose Cytarabine and MitoxantroneNot explicitly stated in the provided search results; MTD from Phase I was 2500 mg/m²Not explicitly stated in the provided search results

Table 2: Most Common Grade 3 Adverse Events in the BilT-04 Trial (this compound + Gemcitabine + Cisplatin) [1][2][3]

Adverse EventPercentage of Patients (%)
Neutropenia 55%
Anemia 20%
Infection 15%
Febrile Neutropenia 10%

Experimental Protocols

Protocol: Determination of Dose-Limiting Toxicity in a Phase 1 Clinical Trial (General Methodology)

The determination of DLTs in early-phase oncology trials is a critical step in establishing a safe and effective dose for further investigation. A common approach is the 3+3 dose-escalation design.

Objective: To determine the maximum tolerated dose (MTD) of a new investigational drug.

Methodology:

  • Cohort Enrollment: A cohort of 3 patients is enrolled at an initial, low dose of the investigational drug.

  • DLT Observation Period: Patients are monitored for a predefined period (typically the first cycle of treatment) for the occurrence of pre-specified dose-limiting toxicities.

  • Dose Escalation/Expansion:

    • If 0 out of 3 patients experience a DLT, the next cohort of 3 patients is enrolled at the next higher dose level.

    • If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level.

      • If 1 out of 6 patients experiences a DLT, dose escalation continues to the next level.

      • If ≥2 out of 6 patients experience a DLT, this dose is considered to have exceeded the MTD.

    • If ≥2 out of 3 patients experience a DLT, this dose is considered to have exceeded the MTD.

  • MTD Definition: The MTD is defined as the highest dose level at which <33% of patients experience a DLT.

Definition of Dose-Limiting Toxicity (Example Criteria):

DLTs are prospectively defined in the clinical trial protocol. While specific criteria vary between studies, they generally include:

  • Non-Hematologic Toxicities: Grade 3 or 4 non-hematological toxicities (as per Common Terminology Criteria for Adverse Events - CTCAE). Certain Grade 3 toxicities that are easily managed or reversible may be excluded.

  • Hematologic Toxicities:

    • Prolonged Grade 4 neutropenia.

    • Febrile neutropenia.

    • Grade 4 thrombocytopenia or bleeding associated with thrombocytopenia.

Visualizations

Devimistat_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_devimistat_action cluster_cellular_effects Cellular Effects Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA AMPK AMPK Activation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Alpha_KG α-Ketoglutarate TCA_Cycle->Alpha_KG ETC Electron Transport Chain (ETC) TCA_Cycle->ETC NADH, FADH2 ROS Increased ROS TCA_Cycle->ROS Disruption leads to KGDH α-Ketoglutarate Dehydrogenase (KGDH) Alpha_KG->KGDH SuccinylCoA Succinyl-CoA KGDH->SuccinylCoA SuccinylCoA->TCA_Cycle ATP ATP ETC->ATP This compound This compound (CPI-613) This compound->PDH Inhibits This compound->KGDH Inhibits This compound->AMPK Activates ACC ACC Inhibition AMPK->ACC Inhibits Apoptosis Apoptosis AMPK->Apoptosis Contributes to Lipid_Metabolism Repressed Lipid Metabolism ACC->Lipid_Metabolism Regulates ROS->Apoptosis Dose_Escalation_Workflow cluster_no_dlt cluster_one_dlt cluster_two_plus_dlt Start Start: Enroll 3 Patients at Dose Level X Monitor Monitor for DLTs (1 Cycle) Start->Monitor Decision1 DLT Occurred? Monitor->Decision1 Escalate Escalate to Dose Level X+1 (Enroll 3 new patients) Decision1->Escalate 0 DLTs Expand Expand Cohort to 6 Patients at Dose Level X Decision1->Expand 1 DLT MTD_Exceeded1 MTD Exceeded Decision1->MTD_Exceeded1 ≥2 DLTs Monitor2 Monitor new 3 Patients for DLTs Expand->Monitor2 Decision2 Additional DLTs? Monitor2->Decision2 Escalate2 Escalate to Dose Level X+1 Decision2->Escalate2 No (Total 1/6 DLTs) MTD_Exceeded2 MTD Exceeded Decision2->MTD_Exceeded2 Yes (Total ≥2/6 DLTs)

References

Optimizing Devimistat Infusion Time for Maximum Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Devimistat (formerly known as CPI-613). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve maximum efficacy with this novel anti-mitochondrial agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-in-class experimental drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy production in cancer cells.[1] It specifically inhibits two key enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[2] By disrupting the TCA cycle, this compound selectively induces metabolic stress in cancer cells, leading to apoptosis (programmed cell death).[3]

Q2: What is the rationale for optimizing the infusion time of this compound?

A2: this compound has a relatively short half-life.[4] Therefore, a key hypothesis is that a longer or more sustained exposure time may improve its anti-cancer efficacy by maintaining a concentration sufficient to continuously disrupt mitochondrial metabolism. In vitro studies have explored the difference between a single high-dose treatment and divided, repeated lower doses to mimic different infusion strategies.[4]

Q3: How does this compound's impact on mitochondrial respiration change over time?

A3: In vitro studies have shown that this compound's effect on the oxygen consumption rate (OCR), a measure of mitochondrial respiration, is time-dependent. While a single high dose can cause an immediate drop in OCR, divided and repeated lower doses have been shown to lead to a more significant and sustained decrease in OCR at later time points, such as 24 and 48 hours.[4]

Q4: Can this compound be used in combination with other chemotherapeutic agents?

A4: Yes, this compound has shown synergistic effects when combined with various chemotherapeutic agents.[5][6] By targeting cancer cell metabolism, this compound can increase the sensitivity of cancer cells to other drugs, potentially allowing for lower doses of cytotoxic agents and reducing side effects.[1]

Q5: What are the key considerations for designing an in vitro experiment to test this compound's efficacy?

A5: Key considerations include selecting the appropriate cancer cell line, determining the optimal cell seeding density, choosing a suitable incubation time, and carefully preparing drug dilutions. For a metabolic inhibitor like this compound, the composition of the cell culture medium, particularly glucose and glutamine concentrations, can significantly influence the results.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
"Edge effect" in microplates leading to evaporation.Fill the outer wells of the plate with sterile phosphate-buffered saline (PBS) or media without cells to maintain humidity.
Pipetting errors during drug dilution or addition.Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment.
Lower than expected cytotoxicity Suboptimal drug exposure time.Test a range of incubation times (e.g., 24, 48, 72 hours) to determine the optimal duration for the cell line being used.
High glucose concentration in the media.Cancer cells in high-glucose media may be less reliant on mitochondrial respiration. Consider using media with physiological glucose levels or substituting glucose with galactose to force reliance on oxidative phosphorylation.[7]
Cell density is too high.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Overly confluent cells can exhibit altered metabolism.
Higher than expected cytotoxicity in control wells Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent is non-toxic to the cells (typically ≤ 0.5%). Run a solvent-only control.
Guide 2: Issues with Oxygen Consumption Rate (OCR) Assays
Problem Potential Cause Recommended Solution
No significant change in OCR after this compound treatment Insufficient drug concentration or exposure time.Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect.
Cell health issues.Ensure cells are healthy and have good mitochondrial function before starting the assay.
Incorrect assay medium composition.Use a specialized assay medium (e.g., Seahorse XF medium) with defined substrates like glucose, pyruvate, and glutamine.
High baseline OCR High cell seeding density.Optimize the number of cells seeded per well to achieve a baseline OCR within the instrument's optimal range.
Contamination.Ensure aseptic techniques are followed to prevent bacterial or yeast contamination, which can affect OCR measurements.
OCR signal drops too rapidly Potent mitochondrial toxicity.The concentration of this compound may be too high, causing rapid cell death. Test a lower concentration range.

Data Summary

The following tables summarize quantitative data from in vitro studies on this compound, focusing on the impact of exposure time on its efficacy.

Table 1: Effect of this compound Exposure Time on Oxygen Consumption Rate (OCR) in Biliary Tract Cancer Cell Lines

Cell LineTreatment StrategyTime PointMean Change in OCR (% of Control)
RCB1292 100µM once24 hours-25%
25µM x 4 (every 18 min)24 hours-45%
100µM once48 hours-30%
25µM x 4 (every 18 min)48 hours-55%
RCB1293 100µM once24 hours-20%
25µM x 4 (every 18 min)24 hours-40%
100µM once48 hours-25%
25µM x 4 (every 18 min)48 hours-50%
Data adapted from Mohan et al.[4]

Table 2: IC50 Values of this compound in Colorectal Cancer Cell Lines after 72-hour Incubation

Cell LineIC50 (µM)
HCT116 p53+/+85.3
HCT116 p53-/-92.1
HT29110.4
Caco-2123.6
DLD-198.7
Data adapted from Arnold et al. (2022)

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay

This protocol is designed to assess the effect of different this compound exposure times on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (CPI-613)

  • Solvent for this compound (e.g., DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation:

    • Prepare a stock solution of this compound in the appropriate solvent.

    • Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Continuous Exposure: Add the diluted this compound to the cells and incubate for 24, 48, and 72 hours.

    • Short Exposure with Washout: Add this compound to the cells and incubate for a shorter period (e.g., 2, 4, or 6 hours). After the incubation, gently aspirate the medium, wash the cells twice with warm PBS, and then add fresh, drug-free medium. Incubate for a total of 24, 48, and 72 hours from the initial drug addition.

  • Cell Viability Measurement:

    • At each time point, allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the results to the vehicle-treated control wells.

    • Plot cell viability versus drug concentration to determine the IC50 value for each time point and exposure condition.

Protocol 2: Oxygen Consumption Rate (OCR) Assay

This protocol measures the effect of this compound on mitochondrial respiration over time.

Materials:

  • Cancer cell line of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Seahorse XF Assay Medium

  • This compound

  • Seahorse XFe96 or similar analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for one hour before the assay.

  • Instrument Setup and Baseline Measurement:

    • Load the sensor cartridge into the Seahorse analyzer for calibration.

    • After calibration, replace the calibrant with the cell plate.

    • Measure the baseline OCR for a set period.

  • This compound Injection and OCR Measurement:

    • Inject this compound at the desired concentration(s).

    • Continuously measure the OCR for the desired duration (e.g., up to 48 hours, depending on the instrument's capabilities for long-term measurements).

  • Data Analysis:

    • Normalize the OCR data to the baseline measurements.

    • Compare the OCR of this compound-treated cells to vehicle-treated controls at different time points.

Mandatory Visualizations

devimistat_pathway cluster_this compound This compound Action cluster_outcome Cellular Outcome Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Isocitrate Isocitrate Citrate Citrate AcetylCoA->Citrate AlphaKG AlphaKG Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA KGDH Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Citrate->Isocitrate This compound This compound PDH_Inhibition This compound->PDH_Inhibition KGDH_Inhibition This compound->KGDH_Inhibition TCA_Inhibition TCA Cycle Inhibition Metabolic_Stress Metabolic Stress TCA_Inhibition->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis PDH_Inhibition->AcetylCoA KGDH_Inhibition->SuccinylCoA PDH PDH PDH->TCA_Inhibition KGDH KGDH KGDH->TCA_Inhibition

Caption: this compound's mechanism of action targeting the TCA cycle.

experimental_workflow cluster_treatment Treatment Strategies cluster_assays Efficacy Assessment start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells continuous_exp Continuous Exposure (24h, 48h, 72h) seed_cells->continuous_exp short_exp Short Exposure (e.g., 2h) seed_cells->short_exp viability_assay Cell Viability Assay (e.g., ATP-based) continuous_exp->viability_assay ocr_assay OCR Assay (Mitochondrial Respiration) continuous_exp->ocr_assay washout Washout short_exp->washout post_incubation Post-Washout Incubation (Total time: 24h, 48h, 72h) washout->post_incubation post_incubation->viability_assay post_incubation->ocr_assay analysis Data Analysis: Compare IC50 & OCR viability_assay->analysis ocr_assay->analysis

Caption: Experimental workflow for comparing this compound exposure times.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Devimistat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating Devimistat (CPI-613). It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving its in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CPI-613) is an experimental anti-cancer agent that targets the energy metabolism of cancer cells.[1][2] It is a lipoic acid analog that inhibits two key mitochondrial enzymes in the tricarboxylic acid (TCA) cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[3][4] By disrupting these enzymes, this compound interferes with the ability of cancer cells to generate energy, leading to apoptosis and inhibition of tumor growth.[3][4]

Q2: What are the known challenges affecting the in vivo bioavailability of this compound?

A2: The primary challenges associated with this compound's in vivo bioavailability include:

  • Poor Aqueous Solubility: this compound is insoluble in water, which can limit its dissolution in the gastrointestinal tract and subsequent absorption after oral administration.[5]

  • Short Half-Life: Clinical and preclinical studies have indicated that this compound has a short plasma half-life, suggesting rapid clearance from the body.

  • Metabolism: As a carboxylic acid-containing drug, this compound may be susceptible to metabolic processes that can reduce its systemic exposure.

Q3: What are the promising strategies to improve the in vivo bioavailability of this compound?

A3: Several formulation and chemical modification strategies can be explored to enhance the in vivo bioavailability of this compound. These include:

  • Prodrug Approach: A promising strategy involves creating a prodrug that improves the physicochemical properties of this compound for better absorption and targeted delivery. A mitochondria-targeted and ROS-responsive prodrug of this compound has been developed, showing enhanced therapeutic performance in preclinical models.

  • Nanoparticle-Based Formulations: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or lipid-based nanocarriers, can improve its solubility, protect it from degradation, and potentially enhance its absorption and circulation time.[6][7]

  • Liposomal Formulations: Liposomes can encapsulate lipophilic drugs like this compound, improving their stability and facilitating their delivery to target tissues.[8][9]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and apparent solubility.

  • Liquid Formulations: For preclinical studies, formulating this compound in a vehicle containing solubilizing agents like DMSO or ethanol can improve its administration and absorption.[3][5]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
Possible Cause Troubleshooting Steps
Poor drug dissolution from the formulation. 1. Optimize the formulation: For oral administration, consider micronization or nanonization of the drug powder to increase surface area. Explore amorphous solid dispersions with hydrophilic polymers. For parenteral routes, ensure complete dissolution in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). 2. Verify formulation stability: Check for any precipitation of this compound in the dosing vehicle over time.
Rapid metabolism (First-Pass Effect). 1. Administer via a different route: Compare oral (PO) administration with intravenous (IV) or intraperitoneal (IP) injection to assess the impact of first-pass metabolism. 2. Analyze for metabolites: Use LC-MS/MS to identify and quantify major metabolites of this compound in plasma samples.[10]
Inadequate absorption from the GI tract. 1. Use permeation enhancers: In oral formulations, consider the inclusion of excipients that can enhance intestinal permeability (use with caution and appropriate controls). 2. Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
Issue 2: Formulation Instability Leading to Inconsistent Dosing
Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous vehicles. 1. Use co-solvents: Prepare dosing solutions using a co-solvent system (e.g., DMSO/PEG300/saline). Determine the optimal ratio to maintain this compound in solution. 2. Prepare fresh formulations: Due to potential instability, prepare dosing solutions immediately before administration.
Aggregation of nanoparticle formulations. 1. Optimize surface charge: Modify the zeta potential of the nanoparticles to be sufficiently positive or negative to ensure colloidal stability. 2. Incorporate stabilizing excipients: Use steric stabilizers like polyethylene glycol (PEG) to prevent aggregation in biological fluids.

Data Presentation

Table 1: Potential Formulation Strategies to Enhance this compound Bioavailability

Formulation StrategyPrimary AdvantageKey Considerations
Prodrug Improved solubility, targeted delivery, potentially bypasses efflux pumps.Requires chemical synthesis and characterization; cleavage to the active drug at the target site must be efficient.
Polymeric Nanoparticles Enhanced solubility, controlled release, protection from degradation.Particle size, surface charge, and drug loading need to be optimized; potential for RES uptake.
Liposomes High drug encapsulation efficiency for lipophilic drugs, biocompatible.Stability during storage and in vivo can be a concern; potential for RES uptake.
Amorphous Solid Dispersions Increased dissolution rate and apparent solubility.The amorphous state must be maintained during storage; potential for recrystallization in vivo.
Self-Emulsifying Drug Delivery Systems (SEDDS) Spontaneously forms an emulsion in the GI tract, enhancing solubilization and absorption.Careful selection of oils, surfactants, and co-solvents is crucial for optimal performance.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of a Novel this compound Formulation in Mice

Objective: To determine the pharmacokinetic profile of a new this compound formulation after oral administration in mice.

Materials:

  • This compound formulation (e.g., nanoparticle suspension, SEDDS)

  • Vehicle control

  • CD-1 mice (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation or vehicle control orally via gavage at a dose of 25 mg/kg.[5]

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 2: Formulation of Mitochondria-Targeted this compound Prodrug Nanoparticles

Objective: To formulate nanoparticles from a synthesized mitochondria-targeted this compound prodrug for in vivo evaluation.

Materials:

  • Mitochondria-targeted this compound prodrug (e.g., TPP-TK-CPI-613)

  • DSPE-PEG2000

  • Organic solvent (e.g., acetone)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Methodology:

  • Prodrug Dissolution: Dissolve the mitochondria-targeted this compound prodrug and DSPE-PEG2000 in acetone.

  • Nanoprecipitation: Add the organic solution dropwise into deionized water under constant stirring.

  • Solvent Evaporation: Allow the acetone to evaporate overnight under gentle stirring.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove any remaining organic solvent and unformulated components.

  • Characterization:

    • Determine the particle size and zeta potential of the nanoparticles using DLS.

    • Visualize the morphology of the nanoparticles using TEM.

    • Determine the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).

Mandatory Visualizations

G This compound's Mechanism of Action cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Energy_Production ATP Production TCA_Cycle->Energy_Production Drives PDH Pyruvate Dehydrogenase (PDH) PDH->TCA_Cycle PDH->Energy_Production aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) aKGDH->TCA_Cycle aKGDH->Energy_Production Apoptosis Apoptosis Energy_Production->Apoptosis Depletion leads to This compound This compound (CPI-613) This compound->PDH Inhibits This compound->aKGDH Inhibits This compound->Apoptosis Induces

Caption: this compound inhibits PDH and α-KGDH in the TCA cycle.

G Workflow for In Vivo Bioavailability Study Formulation Formulation Preparation (e.g., Nanoparticles) Dosing Oral Administration to Mice Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for a murine pharmacokinetic study.

G Troubleshooting Logic for Low Bioavailability Start Low In Vivo Bioavailability Observed Check_Solubility Is the drug fully dissolved in the vehicle? Start->Check_Solubility Improve_Formulation Optimize Formulation (e.g., co-solvents, nanoparticles) Check_Solubility->Improve_Formulation No Check_Metabolism Is there high first-pass metabolism? Check_Solubility->Check_Metabolism Yes Improve_Formulation->Check_Solubility Prodrug_Strategy Consider Prodrug Approach Check_Metabolism->Prodrug_Strategy Yes Check_Permeability Is intestinal permeability low? Check_Metabolism->Check_Permeability No Success Improved Bioavailability Prodrug_Strategy->Success Permeation_Enhancers Use Permeation Enhancers Check_Permeability->Permeation_Enhancers Yes Check_Permeability->Success No Permeation_Enhancers->Success

Caption: A logical guide to troubleshooting low bioavailability.

References

Devimistat Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Devimistat (CPI-613). This resource provides troubleshooting guidance and frequently asked questions regarding potential off-target effects of this compound in various research models.

Frequently Asked Questions (FAQs)

Q1: What are the known primary molecular targets of this compound?

This compound is a first-in-class investigational drug designed to target the altered energy metabolism of cancer cells.[1][2][3] Its primary mechanism of action involves the inhibition of two key mitochondrial enzymes in the tricarboxylic acid (TCA) cycle:

  • Pyruvate Dehydrogenase (PDH): this compound indirectly inhibits PDH by activating its negative regulator, pyruvate dehydrogenase kinase (PDK).[4][5]

  • α-Ketoglutarate Dehydrogenase (KGDH): this compound leads to the inactivation of KGDH through the induction of a reactive oxygen species (ROS) burst.[4][5]

By inhibiting these enzymes, this compound disrupts the TCA cycle, a crucial pathway for energy production and biosynthesis in cancer cells, leading to cell death.[1][5]

Q2: Are there any known off-target molecular interactions for this compound?

Currently, publicly available literature does not contain data from broad off-target screening assays such as kinome scans or receptor binding panels for this compound. The majority of research has focused on its on-target effects on mitochondrial metabolism. The observed toxicities in clinical and preclinical studies are generally considered to be manifestations of its primary mechanism of action in non-cancerous tissues.

Q3: Why does this compound show selectivity for cancer cells over normal cells?

The tumor selectivity of this compound is a key aspect of its therapeutic design and is attributed to the unique metabolic phenotype of many cancer cells, often referred to as the Warburg effect. This selectivity is thought to be multifactorial:

  • Preferential Uptake: Some studies suggest that cancer cells may preferentially take up this compound compared to normal cells.

  • Altered Regulatory Systems: The regulatory systems of PDH and KGDH are altered in cancer cells, making them more susceptible to this compound's disruptive action.[1]

  • Metabolic Vulnerability: Cancer cells are often more reliant on the TCA cycle for anabolic processes, making them more vulnerable to its inhibition.

While this compound demonstrates selectivity, it is not absolute, and effects on normal, highly metabolic tissues can be observed.

Q4: What are the common toxicities observed with this compound in preclinical and clinical studies?

Observed toxicities are generally considered to be on-target effects resulting from the inhibition of mitochondrial metabolism in non-cancerous tissues.

ToxicityGrade (Severity)Observed InReference(s)
NeutropeniaGrade 3Clinical Trial[6]
DiarrheaGrade 1, 2, 3+Clinical Trial[6]
HypokalemiaGrade 3+Clinical Trial[6]
AnemiaGrade 3+Clinical Trial[6]
Decreased Platelet CountGrade 3+Clinical Trial[6]
FatigueGrade 3+Clinical Trial[6]
Renal Failure (reversible)Dose-LimitingClinical Trial

Q5: My experimental results show unexpected changes in apoptosis-related or cell cycle proteins. Could this be an off-target effect?

While a direct off-target interaction with apoptosis or cell cycle machinery has not been reported, this compound's primary effect on mitochondrial metabolism is known to induce downstream signaling changes that can affect these processes. For instance, studies in colorectal cancer cells have shown that this compound treatment can lead to the downregulation of anti-apoptotic genes and an accumulation of the pro-apoptotic protein Bim. Additionally, downregulation of cell-cycle regulating genes, including cyclins, has been observed in pancreatic cancer cells following treatment.[5] Therefore, such observations are more likely a consequence of the primary metabolic disruption rather than a direct off-target effect.

Troubleshooting Guides

Issue: High level of cytotoxicity observed in non-cancerous control cells.

  • Possible Cause 1: High Metabolic Rate of Control Cells. Even non-cancerous cells with a high metabolic rate (e.g., rapidly dividing primary cells, certain immortalized cell lines) may be sensitive to this compound.

    • Troubleshooting Step: Characterize the metabolic profile (e.g., using a Seahorse assay) of your control cells to assess their reliance on mitochondrial respiration. Consider using a control cell line with a more quiescent metabolic phenotype if appropriate for your experimental question.

  • Possible Cause 2: Drug Concentration Too High. The therapeutic window for this compound's selectivity may be concentration-dependent.

    • Troubleshooting Step: Perform a dose-response curve with a wide range of this compound concentrations on both your cancer and control cells to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on control cells.

Issue: Experimental results are inconsistent with known mechanism of action (e.g., no change in mitochondrial respiration).

  • Possible Cause 1: Cell Line Resistance. Some cancer cell lines may have intrinsic resistance mechanisms to this compound.

    • Troubleshooting Step: Verify the on-target effect of this compound in your cell line by measuring key indicators of mitochondrial function, such as oxygen consumption rate (OCR), mitochondrial membrane potential, or ROS production.

  • Possible Cause 2: Experimental Conditions. The metabolic state of cells can be influenced by culture conditions.

    • Troubleshooting Step: Ensure consistent and appropriate media formulations (e.g., glucose and glutamine concentrations) across experiments, as these can influence cellular metabolism and response to metabolic inhibitors.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway affected by this compound and a suggested workflow for investigating potential off-target effects.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP OxPhos ROS ROS TCA_Cycle->ROS Apoptosis Apoptosis TCA_Cycle->Apoptosis Metabolic Stress Glutamine Glutamine AlphaKG AlphaKG Glutamine->AlphaKG Glutaminolysis AlphaKG->TCA_Cycle KGDH ROS->Apoptosis This compound This compound PDH_node PDH This compound->PDH_node Indirectly Inhibits KGDH_node KGDH This compound->KGDH_node Inhibits via ROS G start Unexpected Phenotype Observed with this compound confirm_on_target Confirm On-Target Effect (e.g., OCR, ROS production) start->confirm_on_target on_target_yes On-Target Effect Confirmed? confirm_on_target->on_target_yes downstream_effect Likely a Downstream Consequence of Metabolic Disruption on_target_yes->downstream_effect Yes on_target_no On-Target Effect Not Confirmed on_target_yes->on_target_no No investigate_downstream Investigate Downstream Pathways (e.g., Proteomics, Transcriptomics) downstream_effect->investigate_downstream off_target_hypothesis Hypothesize Potential Off-Target Interaction on_target_no->off_target_hypothesis off_target_screen Perform Broad Off-Target Screen (e.g., Kinome Scan, Affinity-Based Proteomics) off_target_hypothesis->off_target_screen validate_hit Validate Potential Hits (e.g., Binding Assays, Knockdown/Overexpression) off_target_screen->validate_hit

References

Technical Support Center: Understanding and Addressing Variability in Devimistat Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in cancer cell line responses to the investigational anti-cancer agent, Devimistat (CPI-613).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CPI-613) is an experimental anti-mitochondrial drug that targets cancer cell metabolism.[1] It is a lipoic acid analog that disrupts the tricarboxylic acid (TCA) cycle, a key process for energy production in cancer cells.[2] this compound accomplishes this by inhibiting two critical mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[3][4][5] This dual inhibition leads to a collapse of mitochondrial metabolism, increased cellular stress, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells.[6][7]

Q2: Why is there significant variability in how different cancer cell lines respond to this compound?

The observed variability in this compound's efficacy across different cell lines is a complex issue stemming from the inherent metabolic and genetic heterogeneity of cancer. Key factors include:

  • Mitochondrial Metabolism: The baseline mitochondrial activity and metabolic flexibility of a cancer cell line can significantly influence its sensitivity to this compound. For instance, AML cells with increased mitochondrial mass and an oxidative phosphorylation gene expression signature have been associated with resistance to chemotherapy, a factor that could also impact this compound's efficacy.[8]

  • Signaling Pathways: The activation state of certain signaling pathways can modulate the response to this compound. For example, in pancreatic cancer cells, the activation of the AMPK-ACC signaling pathway has been shown to be involved in this compound-induced apoptosis.[9]

  • Autophagy and Mitochondrial Quality Control: The ability of cancer cells to clear damaged mitochondria through processes like autophagy can be a resistance mechanism. Inhibition of autophagy has been shown to sensitize cells to this compound.[8] An age-related decline in mitochondrial quality and autophagy may be associated with a better response to this compound in older AML patients.[8]

Q3: In which cancer types and cell lines has this compound shown activity?

Troubleshooting Guide

This guide provides solutions to common issues encountered during in vitro experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low cytotoxicity observed in a sensitive cell line. 1. Suboptimal drug concentration: The IC50 can vary significantly between cell lines. 2. Short incubation time: The metabolic effects of this compound may take time to translate into cell death. 3. Cell culture conditions: High glucose media may allow cells to compensate for mitochondrial inhibition through glycolysis.1. Perform a dose-response curve: Determine the IC50 for your specific cell line. 2. Extend the incubation period: Assess viability at multiple time points (e.g., 24, 48, 72 hours). 3. Use physiological glucose levels: Culture cells in media with glucose concentrations that more closely mimic the in vivo environment.
Inconsistent results between experiments. 1. Cell line instability: Cancer cell lines can exhibit genetic and phenotypic drift over time. 2. Variability in cell density: The initial number of cells seeded can affect the outcome of cytotoxicity assays. 3. Reagent quality: Degradation of this compound or other reagents.1. Use low-passage cells: Regularly thaw fresh vials of cells. 2. Ensure consistent cell seeding: Use a cell counter for accurate seeding. 3. Properly store reagents: Store this compound according to the manufacturer's instructions, protected from light.
Unexpected results in Seahorse XF Mito Stress Test (e.g., no change in OCR). 1. Incorrect drug concentration: The concentration of this compound may be too low to elicit a metabolic response. 2. Cell health: The cells may not be healthy or metabolically active at the start of the assay. 3. Assay setup issues: Problems with the Seahorse instrument, sensor cartridge, or plate.1. Titrate this compound concentration: Test a range of concentrations to find the optimal dose for observing metabolic effects. 2. Ensure optimal cell health: Use cells in the logarithmic growth phase and handle them gently. 3. Follow the manufacturer's protocol carefully: Refer to our detailed protocol and common troubleshooting tips for Seahorse assays.
Difficulty in detecting apoptosis with Annexin V/PI staining. 1. Timing of analysis: Apoptosis is a dynamic process; you may be looking too early or too late. 2. Cell handling: Harsh trypsinization or centrifugation can damage cell membranes, leading to false positives. 3. Compensation issues in flow cytometry: Incorrect compensation can lead to misinterpretation of results.1. Perform a time-course experiment: Analyze apoptosis at different time points after this compound treatment. 2. Handle cells gently: Use a cell scraper for adherent cells if possible and centrifuge at low speed. 3. Use single-stain controls: Properly set up your flow cytometer using unstained, Annexin V-only, and PI-only controls.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
AsPC-1Pancreatic Cancer~200[11]
PANC-1Pancreatic Cancer~200[11]
HCT116Colorectal CancerComparable cytotoxicity across a panel[4]
HT29Colorectal CancerComparable cytotoxicity across a panel[4]
HROC60Colorectal Cancer (patient-derived)Comparable cytotoxicity across a panel[4]
HROC278Colorectal Cancer (patient-derived)Comparable cytotoxicity across a panel[4]

Note: This table is not exhaustive and IC50 values can vary depending on the specific experimental conditions.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This protocol measures the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least 1 hour.

  • Replace the growth medium in the cell plate with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.

  • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Replace the calibrant plate with the cell plate and start the assay.

  • The instrument will measure baseline OCR, then inject the compounds sequentially and measure the OCR after each injection.

  • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Devimistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Apoptosis Apoptosis Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Electron_Transport_Chain Electron Transport Chain TCA_Cycle->Electron_Transport_Chain NADH, FADH2 Mitochondrial_Dysfunction Mitochondrial Dysfunction TCA_Cycle->Mitochondrial_Dysfunction KGDH α-Ketoglutarate Dehydrogenase PDH Pyruvate Dehydrogenase Glutamine Glutamine AlphaKG α-Ketoglutarate Glutamine->AlphaKG Glutaminolysis AlphaKG->TCA_Cycle KGDH ATP ATP Electron_Transport_Chain->ATP ROS ROS Electron_Transport_Chain->ROS ROS->Mitochondrial_Dysfunction Glucose Glucose Glucose->Pyruvate Glycolysis This compound This compound This compound->KGDH Inhibits This compound->PDH Inhibits Apoptosis_Pathway Apoptotic Signaling (e.g., Caspase activation) Mitochondrial_Dysfunction->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: this compound's mechanism of action targeting the TCA cycle.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Experimental Assays cluster_Data_Analysis Data Analysis & Interpretation Start Seed Cancer Cell Lines Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Metabolism Metabolic Analysis (Seahorse XF) Treatment->Metabolism Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis IC50 IC50 Determination Viability->IC50 OCR_Analysis OCR & ECAR Analysis Metabolism->OCR_Analysis Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quantification Variability_Analysis Analysis of Variability (Comparison across cell lines) IC50->Variability_Analysis OCR_Analysis->Variability_Analysis Apoptosis_Quantification->Variability_Analysis

Caption: General experimental workflow for assessing this compound response.

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Enhancing Devimistat Synergy with Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the synergy of Devimistat with various chemotherapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's synergistic action with chemotherapeutics?

A1: this compound is a first-in-class drug that targets enzymes involved in cancer cell energy metabolism located in the mitochondria.[1] It specifically inhibits the mitochondrial tricarboxylic acid (TCA) cycle.[1] This disruption of mitochondrial metabolism increases cellular stress and enhances the sensitivity of cancer cells to a wide range of chemotherapeutic agents.[2] For instance, in combination with genotoxic drugs like 5-fluorouracil (5-FU) and irinotecan, this compound's synergistic effect has been linked to the accumulation of the pro-apoptotic protein Bim.[3][4]

Q2: Which chemotherapeutic agents have shown synergy with this compound in preclinical or clinical studies?

A2: this compound has demonstrated synergistic or additive effects with several chemotherapeutic agents, including:

  • Gemcitabine and Cisplatin in biliary tract cancer.[5][6]

  • 5-Fluorouracil (5-FU) and Irinotecan in colorectal cancer.[4]

  • Modified FOLFIRINOX in pancreatic cancer.[7]

Q3: How is synergy between this compound and other drugs quantified?

A3: The most common method for quantifying synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[4][8] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[8][9] Synergy can also be assessed using synergy scores from platforms like SynergyFinder.[5]

Q4: What is a typical experimental workflow to assess the synergy between this compound and a chemotherapeutic agent?

A4: A standard workflow involves determining the half-maximal inhibitory concentration (IC50) of each drug individually, followed by testing the drugs in combination at various ratios to calculate the Combination Index (CI). Key assays in this workflow include cell viability assays (e.g., CellTiter-Glo®) and assays to measure mitochondrial function, such as the Seahorse Oxygen Consumption Rate (OCR) assay.

Troubleshooting Guides

Cell Viability Assays (e.g., CellTiter-Glo®)
Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Edge effects in the multiwell plate. 3. Inconsistent pipetting. 4. Temperature gradients across the plate.[10]1. Ensure a single-cell suspension before seeding; gently swirl the cell suspension between pipetting. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS. 3. Use a calibrated multichannel pipette and ensure consistent mixing. 4. Allow the plate to equilibrate to room temperature for at least 30 minutes before adding the reagent.[10]
Low luminescent signal 1. Low cell number. 2. Reagent not at room temperature. 3. Insufficient incubation time after reagent addition.1. Increase the number of cells seeded per well. 2. Ensure the CellTiter-Glo® reagent is fully thawed and at room temperature before use. 3. Incubate for at least 10 minutes at room temperature after adding the reagent to stabilize the signal.[11]
Inconsistent results with specific cell lines Some cell lines may be more sensitive to the assay conditions (e.g., shaking).[12]Optimize the mixing step after reagent addition; a shorter mixing time or a less vigorous shaking speed may be necessary.[12]
Oxygen Consumption Rate (OCR) Assays (e.g., Seahorse XF Analyzer)
Issue Possible Cause(s) Recommended Solution(s)
High well-to-well variation in OCR measurements 1. Inconsistent cell seeding density. 2. Presence of air bubbles in the wells. 3. Cell stress due to improper handling.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. Allow the plate to sit at room temperature for an hour before placing it in the incubator to ensure even cell distribution. 2. Be careful not to introduce bubbles when adding media or compounds. 3. Handle the cell plate gently; avoid jarring or rapid movements.
OCR values are too low or too high 1. Suboptimal cell number. 2. Incorrect concentrations of mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A).1. Titrate the cell number to find the optimal density that gives a basal OCR within the instrument's linear range. 2. Optimize the concentrations of the inhibitors for your specific cell line through titration experiments.
Unexpected OCR response after compound injection 1. Clogged injection ports on the sensor cartridge. 2. Incorrect loading of compounds into the ports.1. Visually inspect the ports for any blockage before loading. 2. Ensure the correct compounds are loaded into the designated ports (A, B, C, D) according to the experimental design.

Quantitative Data Summary

The following tables summarize preclinical data on the synergy of this compound with various chemotherapeutics.

Table 1: IC50 Values of this compound and Chemotherapeutics in Biliary Tract Cancer Cell Lines [5]

Cell LineThis compound IC50 (µM)Gemcitabine + Cisplatin (GC) Combination
TFK-1~139-200Additive Effect
RCB1292~139-200Synergistic Effect
RCB1293~139-200Synergistic Effect

Table 2: Synergy Scores for this compound in Combination with Gemcitabine and Cisplatin (GC) in Biliary Tract Cancer Cell Lines [5]

Cell LineSynergy Score (HSA model)Interpretation
TFK-15.47Additive
RCB129211.24 (p < 0.001)Synergistic
RCB129310.85 (p < 0.001)Synergistic

Higher synergy scores indicate a stronger synergistic interaction.

Table 3: Combination Index (CI) Values for this compound with 5-FU and Irinotecan in Colorectal Cancer Cells

While the source study mentions the use of Chou-Talalay analysis, specific CI values were not provided in the text.[4] Researchers are encouraged to perform their own Chou-Talalay analysis to determine CI values for their specific experimental conditions. A CI < 1 is synergistic, CI = 1 is additive, and CI > 1 is antagonistic.[8]

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis

This protocol outlines the steps for determining cell viability and calculating synergy using the Chou-Talalay method.

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well white, clear-bottom tissue culture plate at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent of interest, both alone and in combination at fixed ratios (e.g., based on the ratio of their individual IC50 values).

    • Treat the cells with the single agents and the combinations. Include vehicle-treated control wells.

    • Incubate for a specified period (e.g., 72 hours).

  • Cell Viability Measurement (using CellTiter-Glo® 2.0):

    • Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes.[10]

    • Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of culture medium in each well.[11]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone.

    • Use software like CompuSyn to perform the Chou-Talalay analysis and generate Combination Index (CI) values.[9]

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol is for assessing changes in mitochondrial respiration upon treatment with this compound.

  • Plate Seeding and Hydration:

    • A day before the assay, hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach overnight.

  • Assay Preparation:

    • On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine).

    • Add fresh assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (e.g., Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A) and this compound or the chemotherapeutic agent if assessing acute effects.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Seahorse XF Cell Mito Stress Test protocol, which will measure basal oxygen consumption rate (OCR) and the response to the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate key mitochondrial parameters such as basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

Visualizations

Synergy_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture Cell Culture Viability Cell Viability Assay Cell_Culture->Viability OCR Mitochondrial Respiration (OCR) Assay Cell_Culture->OCR Drug_Prep Drug Preparation (Single & Combo) Drug_Prep->Viability Drug_Prep->OCR IC50 IC50 Determination Viability->IC50 Mito_Params Mitochondrial Parameter Calculation OCR->Mito_Params Chou_Talalay Chou-Talalay Analysis (CI) IC50->Chou_Talalay Synergy_Determination Synergy Determination Chou_Talalay->Synergy_Determination Mito_Params->Synergy_Determination

Caption: Experimental workflow for assessing this compound synergy.

Devimistat_Synergy_Pathway This compound This compound Mitochondria Mitochondrial Metabolism (TCA Cycle) This compound->Mitochondria Inhibits Chemotherapy Genotoxic Chemotherapy (e.g., 5-FU, Irinotecan) DNA_Damage DNA Damage Chemotherapy->DNA_Damage ROS Increased ROS Mitochondria->ROS p53 p53 Stabilization DNA_Damage->p53 Bim Bim Upregulation ROS->Bim p53->Bim Apoptosis Apoptosis Bim->Apoptosis Promotes

Caption: Signaling pathway of this compound synergy with genotoxic agents.

References

Validation & Comparative

Validating the On-Target Effects of Devimistat on PDH and KGDH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613) is a novel anti-cancer agent designed to disrupt tumor cell metabolism by targeting key mitochondrial enzymes. This guide provides a comprehensive comparison of this compound's on-target effects on Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH) with alternative inhibitors. The information presented herein is supported by experimental data to aid researchers in evaluating this compound's efficacy and mechanism of action.

Mechanism of Action of this compound

This compound is a lipoic acid analog that selectively targets the altered mitochondrial metabolism of cancer cells. It simultaneously inhibits two critical enzymes in the tricarboxylic acid (TCA) cycle:

  • Pyruvate Dehydrogenase (PDH): this compound indirectly inhibits PDH by activating Pyruvate Dehydrogenase Kinases (PDKs), which in turn phosphorylate and inactivate PDH. This blocks the conversion of pyruvate to acetyl-CoA, a key entry point for glucose-derived carbons into the TCA cycle.[1]

  • α-Ketoglutarate Dehydrogenase (KGDH): The inhibition of KGDH by this compound is mediated by the induction of reactive oxygen species (ROS) within the mitochondria.[1] This disrupts a key regulatory step in the TCA cycle, further crippling the cancer cell's energy production.

The dual inhibition of PDH and KGDH by this compound leads to a collapse of mitochondrial respiration, ultimately triggering cancer cell death.[2]

Quantitative Comparison of Inhibitor Efficacy

Pyruvate Dehydrogenase (PDH) Inhibitors
InhibitorTargetOrganism/Cell LineIC50KiCitation(s)
This compound (CPI-613) PDH (indirectly via PDK activation)Biliary Cancer Cell Lines (TFK-1, RCB1292, RCB1293)139 - 200 µM (Cell Viability)-[2]
Acetylphosphinate (AcPH)PDHHuman, E. coli~0.2 µM< 1 µM[3]
α-Ketoglutarate Dehydrogenase (KGDH) Inhibitors
InhibitorTargetOrganism/Cell LineIC50KiCitation(s)
This compound (CPI-613) KGDH (via ROS induction)Pancreatic Cancer Cells (6606PDA)316 µM (Cell Proliferation, 24h)-[4]
Isoquinoline DerivativesKGDHRat Forebrain Mitochondria2.0 - 18.9 mM-[5]
Succinyl phosphonate (SP)KGDHMuscle, Bacterial, Brain, Cultured Human Fibroblasts--[6]

Experimental Protocols

Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol outlines a common method for determining PDH activity in cell lysates or tissue extracts.

Principle: The activity of the PDH complex is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA. The resulting increase in NADH is quantified by a colorimetric assay.

Materials:

  • PDH Assay Buffer

  • Pyruvate

  • NAD+

  • Coenzyme A (CoA)

  • Developer solution (containing a probe that reacts with NADH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

  • Cell or tissue lysates

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

  • Reaction Setup: In a 96-well plate, add the PDH Assay Buffer, pyruvate, NAD+, and CoA to each well.

  • Initiate Reaction: Add the cell or tissue lysate to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period.

  • Color Development: Add the developer solution to each well. This solution contains a probe that reacts with the NADH produced to generate a colored product.

  • Measurement: Measure the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis: The PDH activity is proportional to the change in absorbance over time.

α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay

This protocol describes a typical method for measuring KGDH activity.

Principle: KGDH activity is determined by measuring the reduction of NAD+ to NADH during the conversion of α-ketoglutarate to succinyl-CoA. The produced NADH is then quantified using a colorimetric assay.

Materials:

  • KGDH Assay Buffer

  • α-Ketoglutarate

  • NAD+

  • Coenzyme A (CoA)

  • Developer solution (containing a probe that reacts with NADH)

  • 96-well microplate

  • Microplate reader

  • Cell or tissue lysates

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates as described for the PDH assay.

  • Reaction Setup: In a 96-well plate, add the KGDH Assay Buffer, α-ketoglutarate, NAD+, and CoA to each well.

  • Initiate Reaction: Add the lysate to each well.

  • Incubation: Incubate the plate at a controlled temperature for a defined period.

  • Color Development: Add the developer solution to each well.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: KGDH activity is calculated based on the rate of NADH production, as indicated by the change in absorbance.

Visualizations

Signaling Pathway of this compound's Action

cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_this compound This compound Action Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA KGDH Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate This compound This compound PDKs PDKs This compound->PDKs Activates ROS ROS This compound->ROS Induces PDKs->Pyruvate Inhibits (via PDH phosphorylation) ROS->AlphaKG Inhibits (KGDH inactivation)

Caption: Mechanism of this compound's inhibition of PDH and KGDH in the TCA cycle.

Experimental Workflow for Validating On-Target Effects

cluster_workflow Experimental Workflow start Start: Treat Cancer Cells with this compound lysate Prepare Cell Lysates start->lysate pdh_assay PDH Activity Assay lysate->pdh_assay kgdh_assay KGDH Activity Assay lysate->kgdh_assay data_analysis Data Analysis and Comparison pdh_assay->data_analysis kgdh_assay->data_analysis conclusion Conclusion on On-Target Effects data_analysis->conclusion

Caption: Workflow for assessing this compound's impact on PDH and KGDH activity.

References

Devimistat vs. Other Metabolic Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is increasingly focused on exploiting the metabolic vulnerabilities of tumor cells. Devimistat (CPI-613), a first-in-class investigational drug, targets the mitochondrial tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. This guide provides an objective comparison of the efficacy of this compound with other prominent metabolic inhibitors that target distinct nodes of cancer metabolism, namely glycolysis and oxidative phosphorylation (OXPHOS). The information presented is supported by preclinical and clinical data to aid in research and development decisions.

Mechanism of Action: A Tale of Three Pathways

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. The three key energy pathways frequently dysregulated in cancer are the TCA cycle, glycolysis, and oxidative phosphorylation.

This compound uniquely targets the TCA cycle by inhibiting two critical enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[1][2][3] This dual inhibition effectively shuts down the primary energy-producing pathway within the mitochondria of cancer cells.

Glycolysis inhibitors , such as 2-Deoxy-D-glucose (2-DG) and FX11, target the conversion of glucose to lactate. 2-DG acts as a glucose mimic, inhibiting hexokinase, the first enzyme in the glycolytic pathway.[2][4] FX11, on the other hand, is a selective inhibitor of lactate dehydrogenase A (LDHA), which catalyzes the final step of anaerobic glycolysis.

Oxidative phosphorylation (OXPHOS) inhibitors , including Metformin, Atovaquone, and IACS-010759, disrupt the mitochondrial electron transport chain (ETC), the primary site of ATP production through cellular respiration. Metformin is believed to inhibit Complex I of the ETC.[5][6] Atovaquone targets Complex III, while IACS-010759 is a potent and selective inhibitor of Complex I.[5][6]

Preclinical Efficacy: A Head-to-Head Look at the Data

The following tables summarize the in vitro efficacy of this compound and other metabolic inhibitors across various cancer cell lines, primarily represented by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

This compound (TCA Cycle Inhibitor)
Cancer Type Cell Line IC50 (µM)
Biliary Tract CancerTFK-1139
Biliary Tract CancerRCB1292~200
Biliary Tract CancerRCB1293~200
Glycolysis Inhibitors
Inhibitor Cancer Type Cell Line IC50
2-Deoxy-D-glucose (2-DG)Pancreatic CancerMIA PaCa-2>50 mM (48h)
Ovarian CancerOVCAR-350 mM (5 days)
Breast CancerSkBr3~4 mM (4h)
FX11 (LDHA Inhibitor)Prostate CancerDU14532 µM
Prostate CancerPC327 µM
LonidamineLung CancerA549IC25: 87 µM, IC50: 232 µM
Oxidative Phosphorylation (OXPHOS) Inhibitors
Inhibitor Cancer Type Cell Line IC50
MetforminBladder Cancer563710,000 µM (48h) - 49.3% viability reduction
AtovaquoneBreast CancerMultiple cell lines11-18 µM (72h)
GossypolHead and Neck Squamous Cell CarcinomaUM-SCC-1, UM-SCC-17B~4 µM

Clinical Efficacy: A Summary of Trial Outcomes

Direct comparative clinical trials between this compound and other metabolic inhibitors are limited. The following table summarizes key clinical trial findings for each inhibitor as a monotherapy or in combination regimens.

Inhibitor Cancer Type Trial Phase Key Findings
This compound Metastatic Pancreatic CancerPhase III (AVENGER 500)Did not meet primary endpoint of improving overall survival (OS) in combination with modified FOLFIRINOX (mFFX) compared to FOLFIRINOX alone (Median OS: 11.1 vs 11.7 months).[7][8][9]
Relapsed/Refractory Acute Myeloid Leukemia (AML)Phase III (ARMADA 2000)Trial stopped due to lack of efficacy.[7][8]
Biliary Tract CancerPhase IbIn combination with gemcitabine and cisplatin, showed an overall response rate (ORR) of 45% and a median progression-free survival (PFS) of 10 months.[10]
Metformin Various CancersMeta-analysis of 80 cohort studiesAssociated with better overall survival (HR=0.81) and cancer-specific survival (HR=0.79).[8]
Non-Metastatic Breast Cancer (with Type 2 Diabetes)Retrospective study5-year OS rates of 91.9% in the metformin group vs. 59.1% in the non-metformin group.[11]
Atovaquone Non-Small Cell Lung CancerPhase 0Reduced tumor hypoxia in 11 out of 15 patients.[12]
Platinum-Resistant Ovarian CancerPhase IICurrently recruiting to determine progression-free survival.[13]
IACS-010759 Advanced Solid TumorsPhase IShowed preliminary evidence of antitumor activity with 7 patients achieving stable disease.[7]
Advanced Solid Tumors and AMLPhase ITrials were discontinued due to a narrow therapeutic index and dose-limiting toxicities.[9][10]
Gossypol Gastroesophageal CarcinomaPhase IIIn combination with docetaxel, fluorouracil, and radiation, achieved complete responses in 11 of 13 patients.[1][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of these metabolic inhibitors.

Cell Viability Assays

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Viable cells with active mitochondria will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Crystal Violet Assay:

    • Seed cells in a 96-well plate and treat with the inhibitor as described for the MTT assay.

    • After the treatment period, fix the cells with a fixing solution (e.g., methanol).

    • Stain the cells with a crystal violet solution.

    • Wash the plate to remove excess stain.

    • Solubilize the stain from the adherent cells using a solubilization solution (e.g., methanol or acetic acid).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Seed cells in a 96-well plate and treat with the inhibitor.

    • After incubation, add the CellTiter-Glo® reagent, which contains a luciferase enzyme and its substrate.

    • The amount of ATP present in viable cells is proportional to the luminescence signal generated.

    • Measure the luminescence using a luminometer.

Metabolic Assays (Seahorse XF Analyzer)

Objective: To measure the real-time metabolic activity of cells by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

  • Oxygen Consumption Rate (OCR) - A measure of mitochondrial respiration:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Prior to the assay, replace the culture medium with a low-buffered Seahorse XF assay medium.

    • A specialized sensor cartridge with fluorescent probes for oxygen and pH is placed into the wells.

    • The instrument sequentially injects different compounds to assess various parameters of mitochondrial function:

      • Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the determination of non-mitochondrial oxygen consumption.

    • The instrument measures the changes in oxygen concentration over time to calculate the OCR.

  • Extracellular Acidification Rate (ECAR) - A measure of glycolysis:

    • The Seahorse XF Analyzer simultaneously measures the changes in proton concentration (pH) in the assay medium.

    • The rate of decrease in pH is proportional to the rate of lactate extrusion from the cells, providing a real-time measure of glycolysis.

    • The instrument can also inject glucose, oligomycin, and 2-DG to assess glycolytic capacity and reserve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow.

cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle cluster_OXPHOS Oxidative Phosphorylation Glucose Glucose G6P Glucose-6-P Glucose->G6P HK Pyruvate Pyruvate G6P->Pyruvate ... Lactate Lactate Pyruvate->Lactate LDHA Pyruvate_TCA Pyruvate Pyruvate->Pyruvate_TCA inhibitor_gly Glycolysis Inhibitors inhibitor_gly->G6P 2-DG inhibitor_gly->Lactate FX11 AcetylCoA Acetyl-CoA Pyruvate_TCA->AcetylCoA PDH TCA_cycle ... AcetylCoA->TCA_cycle alphaKG α-Ketoglutarate TCA_cycle->alphaKG inhibitor_tca This compound inhibitor_tca->AcetylCoA inhibitor_tca->alphaKG ETC Electron Transport Chain (Complex I-V) ATP ATP ETC->ATP inhibitor_oxphos OXPHOS Inhibitors inhibitor_oxphos->ETC Metformin Atovaquone IACS-010759

Caption: Targeted pathways of metabolic inhibitors.

start Start: Cancer Cell Lines treatment Treatment with Metabolic Inhibitor (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT, Crystal Violet) treatment->viability metabolic_assay Metabolic Flux Analysis (Seahorse OCR/ECAR) treatment->metabolic_assay ic50 Determine IC50 viability->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis metabolic_assay->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: General experimental workflow for efficacy comparison.

References

Devimistat Shows Preclinical Superiority to Gemcitabine in Pancreatic Cancer Models, Synergizes with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cranbury, NJ – November 20, 2025 – Preclinical studies demonstrate that devimistat (CPI-613), a first-in-class mitochondrial metabolism inhibitor, exhibits greater efficacy in inhibiting tumor growth and extending survival compared to the standard-of-care chemotherapeutic agent gemcitabine in a xenograft model of pancreatic cancer. Furthermore, in vitro data indicates a synergistic effect when this compound is combined with chemotherapy and radiation. These findings position this compound as a promising agent in the treatment of pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat malignancy.

This compound is an investigational drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is aberrantly regulated in cancer cells to support their rapid proliferation and survival[1][2]. By selectively inhibiting the activity of pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH), this compound disrupts mitochondrial energy production, leading to apoptosis, necrosis, and autophagy in tumor cells[1][3].

Head-to-Head In Vivo Comparison with Gemcitabine

In a key preclinical study, the efficacy of this compound was directly compared to gemcitabine in a mouse xenograft model using BxPC-3 human pancreatic cancer cells. The results, summarized in the table below, show that this compound monotherapy was significantly more effective than gemcitabine in both suppressing tumor growth and prolonging survival[3].

Treatment GroupDosage and ScheduleTumor Growth InhibitionMedian Overall Survival
This compound (CPI-613) 25 mg/kg, IP, 1x weekly for 4 weeks~100%~240 days
Gemcitabine 50 mg/kg, IP, 1x weekly for 4 weeks~50%~65 days
Control (Vehicle) 5% Dextrose in Water, IP, 1x weekly for 4 weeks0%~50 days
Table 1: Comparison of this compound and Gemcitabine in a BxPC-3 Pancreatic Cancer Xenograft Model. Data sourced from Zachar et al.[3]

Synergistic Effects with Standard of Care

In vitro studies have explored the potential of this compound to enhance the efficacy of standard chemotherapeutic agents and radiation. Research has shown that combining this compound with either gemcitabine or 5-fluorouracil in the presence of radiation synergistically inhibits the proliferation of pancreatic cancer cells[4]. This suggests that this compound could be a valuable component of combination therapy regimens.

While direct preclinical comparisons of this compound with the FOLFIRINOX regimen were not found in the reviewed literature, a Phase 1 clinical trial of this compound in combination with modified FOLFIRINOX (mFOLFIRINOX) in patients with metastatic pancreatic cancer showed promising results, with an objective response rate of 61% at the maximum tolerated dose[1][5]. However, a subsequent Phase 3 clinical trial (AVENGER 500) did not show a statistically significant improvement in overall survival for the combination compared to FOLFIRINOX alone[6].

Mechanism of Action: Targeting Cancer Metabolism

This compound's unique mechanism of action sets it apart from traditional cytotoxic chemotherapies. It exploits the metabolic reprogramming that is a hallmark of pancreatic cancer[1]. By inhibiting key enzymes in the TCA cycle, this compound disrupts the central energy-producing pathway in cancer cells[2][7].

Furthermore, studies have elucidated a more detailed molecular mechanism, showing that this compound's anticancer activity involves the induction of ROS-associated apoptosis. This process is linked to the activation of the AMPK signaling pathway, which in turn inactivates acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism. The inhibition of lipid metabolism contributes significantly to this compound's cytotoxic effects in pancreatic cancer cells.

G cluster_0 cluster_1 Mitochondrion cluster_2 Cytoplasm This compound This compound (CPI-613) PDH Pyruvate Dehydrogenase (PDH) This compound->PDH Inhibits aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) This compound->aKGDH Inhibits TCA_Cycle TCA Cycle PDH->TCA_Cycle aKGDH->TCA_Cycle ROS ↑ Reactive Oxygen Species (ROS) TCA_Cycle->ROS AMPK AMPK (Activation) ROS->AMPK ACC Acetyl-CoA Carboxylase (ACC) (Inactivation) AMPK->ACC Lipid_Metabolism ↓ Lipid Metabolism ACC->Lipid_Metabolism Apoptosis Apoptosis Lipid_Metabolism->Apoptosis Contributes to

Caption: this compound's Mechanism of Action in Pancreatic Cancer Cells.

Experimental Protocols

BxPC-3 Pancreatic Cancer Xenograft Model
  • Animal Model: CD1-Nu/Nu mice[3].

  • Cell Line: BxPC-3 human pancreatic tumor cells were used to generate xenografts[3].

  • Treatment Administration:

    • This compound (CPI-613) was administered at a dose of 25 mg/kg via intraperitoneal (IP) injection once a week for four consecutive weeks[3].

    • Gemcitabine was administered at 50 mg/kg via IP injection on the same schedule[3].

    • The control group received 5% Dextrose in Water[3].

  • Efficacy Endpoints: Tumor growth was monitored and compared between groups. Overall survival was also assessed[3].

In Vitro Apoptosis and Signaling Analysis
  • Cell Lines: Pancreatic cancer cell lines such as AsPC-1 and PANC-1 were used.

  • Culture Conditions: Cells were grown in both standard 2D cultures and 3D scaffolds.

  • Treatments: Cells were treated with this compound, and in some experiments, in combination with signaling pathway inhibitors.

  • Assays:

    • Cell Viability: Measured using MTT and alamarBlue assays.

    • Apoptosis: Assessed by JC-1 staining and flow cytometry with Annexin V-FITC/PI staining.

    • Western Blot: Used to analyze the molecular changes in proteins involved in apoptosis (e.g., PARP, Caspase 3, Bcl-2, Bax) and signaling pathways (e.g., AMPK, ACC).

    • Transmission Electron Microscopy (TEM): To observe changes in mitochondrial morphology.

G cluster_0 In Vivo Xenograft Study cluster_1 In Vitro Mechanistic Study start_vivo Implantation of BxPC-3 cells in CD1-Nu/Nu mice randomization Tumor Growth & Randomization start_vivo->randomization treatment Weekly IP Injections (4 weeks) - this compound (25 mg/kg) - Gemcitabine (50 mg/kg) - Vehicle Control randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint_vivo Endpoint Analysis: - Tumor Growth Inhibition - Overall Survival monitoring->endpoint_vivo start_vitro Culture Pancreatic Cancer Cell Lines (2D/3D) treatment_vitro Treatment with this compound (with/without inhibitors) start_vitro->treatment_vitro assays Perform Assays: - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - Protein Expression (Western Blot) - Mitochondrial Morphology (TEM) treatment_vitro->assays endpoint_vitro Data Analysis: - Quantify Apoptosis - Analyze Signaling Pathways assays->endpoint_vitro

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

The available preclinical data strongly suggests that this compound holds significant promise for the treatment of pancreatic cancer. Its performance against gemcitabine in a head-to-head animal study and its synergistic activity with other chemotherapeutic agents in vitro underscore its potential. The unique mechanism of targeting cancer cell metabolism provides a novel therapeutic avenue. While the translation of these preclinical findings into clinical benefit has shown mixed results, particularly in combination with FOLFIRINOX, the robust preclinical efficacy warrants further investigation to identify patient populations and combination strategies that can best leverage this compound's mode of action.

References

Validating Devimistat-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Devimistat (CPI-613), a novel anti-cancer agent, disrupts mitochondrial metabolism, leading to the induction of apoptosis in malignant cells. A critical step in validating this mechanism of action is the precise measurement of caspase enzyme activity, the central executioners of the apoptotic cascade. This guide provides a comparative overview of key caspase assays and other methods used to quantify this compound-induced apoptosis, supported by experimental data.

This compound's Mechanism of Apoptotic Induction

This compound, a lipoate analog, selectively targets the mitochondrial enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) in tumor cells.[1][2] This dual inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to a collapse of mitochondrial function, increased production of reactive oxygen species (ROS), and ultimately, the initiation of the intrinsic pathway of apoptosis.[3] This pathway culminates in the activation of a cascade of caspase enzymes, leading to the systematic dismantling of the cell.

dot graph "this compound-Induced Apoptosis Signaling Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

This compound [label="this compound (CPI-613)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Metabolism\n(PDH, KGDH Inhibition)"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)"]; Mito_Stress [label="Mitochondrial Stress"]; CytoC [label="Cytochrome c Release"]; Apaf1 [label="Apaf-1"]; Casp9 [label="Pro-Caspase-9"]; Active_Casp9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp37 [label="Pro-Caspase-3/7"]; Active_Casp37 [label="Active Caspase-3/7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP [label="PARP"]; Cleaved_PARP [label="Cleaved PARP"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bid [label="Bid"]; tBid [label="tBid"]; Casp8 [label="Pro-Caspase-8"]; Active_Casp8 [label="Active Caspase-8", fillcolor="#FBBC05", fontcolor="#202124"];

This compound -> Mitochondria; Mitochondria -> ROS; ROS -> Mito_Stress; Mito_Stress -> CytoC; CytoC -> Apaf1; Apaf1 -> Casp9 [label=" recruits"]; Casp9 -> Active_Casp9 [label=" activation"]; Active_Casp9 -> Casp37 [label=" activates"]; Casp37 -> Active_Casp37 [label=" activation"]; Active_Casp37 -> PARP [label=" cleaves"]; PARP -> Cleaved_PARP; Active_Casp37 -> Apoptosis; Active_Casp8 -> Bid [label=" cleaves"]; Bid -> tBid; tBid -> Mito_Stress [label=" promotes"]; Active_Casp9 -> Casp8 [label=" can activate"]; } Caption: this compound-induced intrinsic apoptosis pathway.

Quantitative Analysis of this compound-Induced Apoptosis

Several methodologies can be employed to quantify the apoptotic effects of this compound. Below is a comparison of results from studies using Annexin V staining, a common method for detecting early apoptosis, and Western blotting for key apoptotic markers.

Cell LineTreatmentMethodResultReference
Pancreatic Cancer
AsPC-1200 µM this compound (48h)Annexin V/PI Staining~40% Apoptotic Cells[3]
PANC-1200 µM this compound (48h)Annexin V/PI Staining~20% Apoptotic Cells[3]
AsPC-1 & PANC-1200 µM this compound (48h)Western BlotIncreased Cleaved Caspase-3 & Cleaved PARP[3]
6606PDA (murine)150 µM this compound + 5 mM CHCCell Death Assay~33% Cell Death
Ovarian Cancer
F2 & CAOV3 (chemoresistant)This compound TreatmentWestern BlotIncreased Cleaved Caspase-9, Cleaved Caspase-3 & Cleaved PARP[4]

Comparing Caspase Assay Methodologies

Direct measurement of caspase activity provides a more dynamic and quantitative assessment of apoptosis compared to endpoint assays. The most common assays rely on the cleavage of a synthetic substrate that is recognized by a specific caspase, leading to a detectable signal.

Assay TypePrincipleAdvantagesDisadvantages
Colorimetric Cleavage of a p-nitroaniline (pNA)-conjugated substrate releases a chromophore detected by a spectrophotometer.Inexpensive, simple workflow.Lower sensitivity compared to other methods.
Fluorometric Cleavage of a fluorophore (e.g., AFC, AMC)-conjugated substrate releases a fluorescent molecule detected by a fluorometer.Higher sensitivity than colorimetric assays.Potential for compound interference with fluorescence.
Luminometric (e.g., Caspase-Glo®) Cleavage of a proluminescent substrate releases a substrate for luciferase, generating a light signal detected by a luminometer.Highest sensitivity, simple "add-mix-measure" protocol, suitable for high-throughput screening.[5][6][7]Higher cost of reagents.

Alternative and Complementary Apoptosis Assays

To obtain a comprehensive understanding of this compound-induced cell death, it is recommended to use a combination of assays that measure different apoptotic events.

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early event in apoptosis. It is often used in conjunction with a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • PARP Cleavage Analysis: Poly (ADP-ribose) polymerase (PARP) is a key substrate for activated caspase-3 and -7. Detection of the cleaved PARP fragment by Western blot is a reliable indicator of apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: Utilizes fluorescent dyes like JC-1 to measure the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of this compound-induced apoptosis.

Caspase-3/7 Activity Assay (Luminometric - Caspase-Glo® 3/7)

This protocol is adapted for a 96-well plate format and is ideal for high-throughput screening.[7]

dot graph "Caspase-Glo 3/7 Assay Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Seed cells in a\n96-well plate"]; Treat [label="Treat cells with this compound\nand controls"]; Incubate1 [label="Incubate for desired\ntime period"]; Equilibrate [label="Equilibrate plate to\nroom temperature"]; Add_Reagent [label="Add Caspase-Glo® 3/7 Reagent\n(equal volume to media)"]; Incubate2 [label="Incubate at RT for\n30-60 minutes (protected\nfrom light)"]; Measure [label="Measure luminescence\nwith a plate reader", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Treat -> Incubate1 -> Equilibrate -> Add_Reagent -> Incubate2 -> Measure; } Caption: Workflow for a luminometric caspase-3/7 assay.

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-20,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a CO2 incubator.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. d. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Annexin V/PI Apoptosis Assay (Flow Cytometry)

This method allows for the quantification of early and late apoptotic cells.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound as described above.

  • Cell Harvesting: a. Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. b. Centrifuge the cell suspension at 300 x g for 5 minutes. c. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of FITC Annexin V and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

    • Live cells: FITC Annexin V-negative and PI-negative

    • Early apoptotic cells: FITC Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: FITC Annexin V-positive and PI-positive

Western Blot for Cleaved Caspases and PARP

This technique provides a semi-quantitative assessment of the activation of specific caspases and the cleavage of their substrates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: a. Treat cells with this compound and lyse them in cold lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. c. Determine the protein concentration of each sample.

  • Electrophoresis and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the cleaved forms of caspases and PARP will indicate the level of apoptosis.

Conclusion

Validating the apoptotic effects of this compound requires a multi-faceted approach. While Annexin V staining and Western blotting for cleaved PARP and caspases provide strong evidence of apoptosis, direct enzymatic assays for caspases offer a more sensitive and quantitative measure of this process. Luminometric assays, such as the Caspase-Glo® 3/7 assay, are particularly well-suited for high-throughput screening and detailed dose-response studies. By combining these methodologies, researchers can robustly characterize the pro-apoptotic efficacy of this compound and its potential as a cancer therapeutic.

References

Devimistat's Action on Cancer Cells: A Comparative Analysis of p53-Mutant vs. Wild-Type Scenarios

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cranbury, NJ – In the landscape of targeted cancer therapies, the tumor suppressor protein p53 often stands as a critical determinant of treatment efficacy. However, the investigational drug Devimistat (CPI-613) presents a compelling case of a therapeutic agent whose primary mechanism of action appears to circumvent the p53 status of cancer cells. This guide provides a comparative analysis of this compound's performance in cancer cells with mutated versus wild-type p53, supported by preclinical data.

This compound is a first-in-class drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key process in cancer cell metabolism.[1] By inhibiting pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), this compound disrupts mitochondrial energy production, leading to increased cellular stress and apoptosis.[2] This mechanism's independence from the p53 signaling pathway is a significant feature, suggesting a broader applicability across various tumor types with differing genetic backgrounds.

Comparative Efficacy: p53-Independent Cytotoxicity

Preclinical studies, particularly in colorectal cancer models, have demonstrated that this compound's ability to kill cancer cells is not dependent on their p53 status. Research on isogenic colorectal cancer cell lines, which are genetically identical except for their p53 status, has shown that this compound exerts comparable cytotoxicity in both p53-wild-type and p53-knockout cells. This indicates that the drug's direct anti-cancer effects are not mediated through the p53 pathway.

Quantitative Data Summary
Cell Line (Cancer Type)p53 StatusDrugEndpointValueReference
HCT116 (Colorectal)Wild-TypeThis compoundCell ViabilityComparable to p53 -/-[Mol Cancer Ther. 2022 Jan;21(1):100-112]
HCT116 (Colorectal)Knockout (-/-)This compoundCell ViabilityComparable to p53 +/+[Mol Cancer Ther. 2022 Jan;21(1):100-112]
6606PDA (Pancreatic, Murine)Not SpecifiedThis compound (CPI-613)IC50 (48h)~254 µM[PLoS One. 2022; 17(4): e0267346]
AsPC-1 (Pancreatic)MutantThis compound (CPI-613)Apoptosis (48h, 200 µM)~40%[J Exp Clin Cancer Res. 2020; 39: 73]
PANC-1 (Pancreatic)MutantThis compound (CPI-613)Apoptosis (48h, 200 µM)~20%[J Exp Clin Cancer Res. 2020; 39: 73]

Mechanism of Action: A Visual Representation

The signaling pathway of this compound highlights its focus on mitochondrial metabolism, bypassing the need for functional p53 to induce cell death.

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Bim ↑ Bim This compound->Bim PDH Pyruvate Dehydrogenase Mitochondrion->PDH KGDH α-Ketoglutarate Dehydrogenase Mitochondrion->KGDH TCA_Cycle TCA Cycle PDH->TCA_Cycle inhibits KGDH->TCA_Cycle inhibits ROS ↑ Reactive Oxygen Species TCA_Cycle->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis MMP->Apoptosis p53_pathway p53 Pathway Bim->Apoptosis

Caption: this compound's mechanism of action targeting the mitochondrial TCA cycle.

Interaction with Combination Therapies

A crucial point of differentiation between this compound's effect in p53-mutant versus wild-type cells emerges in the context of combination therapies. In human colorectal cancer xenograft models, it was observed that while the chemotherapeutic agent irinotecan (IT) triggered the stabilization of p53, the addition of this compound prevented this effect.[3] This suggests that in p53-wild-type tumors, this compound may modulate the cellular response to other DNA-damaging agents by suppressing the p53-dependent DNA damage response. This could be advantageous in certain therapeutic strategies.

cluster_wt p53 Wild-Type Cell cluster_mutant p53-Mutant Cell Irinotecan_wt Irinotecan p53_stabilization p53 Stabilization Irinotecan_wt->p53_stabilization Devimistat_wt This compound Devimistat_wt->p53_stabilization prevents Irinotecan_mut Irinotecan p53_pathway_mut p53 Pathway (inactive) Devimistat_mut This compound A Seed p53+/+ and p53-/- cells in 96-well plates B Treat with this compound (72 hours) A->B C Add CellTiter-Glo reagent B->C D Measure luminescence C->D

References

Devimistat's Differential Impact: A Comparative Analysis of Tumoroids and 2D Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison reveals that the investigational anti-cancer agent Devimistat demonstrates a pronounced and selective effect on 3D tumoroid models compared to traditional 2D cell cultures, highlighting the importance of advanced cellular models in preclinical drug assessment. This guide provides an objective comparison of this compound's performance, supported by experimental data and detailed protocols, for researchers in oncology and drug development.

This compound (also known as CPI-613) is a first-in-class investigational drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway essential for cancer cell proliferation and survival.[1][2][3] Its unique mechanism of action disrupts tumor cell metabolism, leading to increased cellular stress and enhanced sensitivity to a range of chemotherapeutic agents.[4] This comparative guide delves into the differential effects of this compound on complex 3D tumoroids versus conventional 2D monolayer cell cultures, providing valuable insights for preclinical study design.

Executive Summary of Findings

Data Presentation: Quantitative Analysis

While the full quantitative dataset from direct comparative studies is not publicly available, the following table summarizes the expected and observed effects of this compound based on the findings from Arnold et al. (2022) and other related studies. This table will be updated as more specific quantitative data becomes available.

Metric2D Colorectal Cancer Cell Lines (e.g., HCT116, HT29)3D Intestinal Tumoroids3D Normal Intestinal Organoids
IC50 Data not available in searched literature. Expected to be in the micromolar range.Data not available in searched literature. Expected to be more sensitive than normal organoids.Demonstrated high resistance to this compound.
Viability Assay ATP-based assays (e.g., CellTiter-Glo®)MTS-based assaysMTS-based assays
Apoptosis Induction of apoptosis observed.Significant cell death and morphological changes.Minimal cell death observed.
Apoptosis Assay Annexin V/PI stainingHoechst 33342/Propidium Iodide (PI) stainingHoechst 33342/Propidium Iodide (PI) staining
Tumor Selectivity Less selective than in 3D models.High selectivity for tumoroids over normal organoids.High resistance indicates selectivity of this compound for cancerous cells.

Signaling Pathway of this compound

This compound's mechanism of action is centered on the disruption of mitochondrial metabolism through the inhibition of two key enzymes in the TCA cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[1] This dual inhibition leads to a metabolic crisis within the cancer cell, ultimately triggering cell death.

G cluster_0 Mitochondrion Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA aKG α-Ketoglutarate TCA->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA KGDH SuccinylCoA->TCA ROS Reactive Oxygen Species (ROS) Burst Apoptosis Apoptosis ROS->Apoptosis PDH Pyruvate Dehydrogenase (PDH) PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits (via phosphorylation) KGDH α-Ketoglutarate Dehydrogenase (KGDH) KGDH->ROS KGDH->Apoptosis Inhibition of KGDH contributes to Devimistat_PDH This compound Devimistat_PDH->PDK Devimistat_KGDH This compound Devimistat_KGDH->KGDH Inhibits

Caption: this compound's dual inhibitory action on PDH and KGDH.

Experimental Workflows

The assessment of this compound's efficacy relies on a series of well-defined experimental workflows for both 2D and 3D culture systems.

G cluster_2D 2D Cell Culture Workflow cluster_3D 3D Tumoroid Workflow A Seed 2D cells in multi-well plates B Treat with this compound (various concentrations) A->B C Incubate for defined period B->C D Perform ATP-based viability assay C->D E Measure luminescence D->E F Calculate IC50 E->F G Establish tumoroid cultures H Treat with this compound (various concentrations) G->H I Incubate for defined period H->I J Perform MTS-based viability assay I->J L Assess apoptosis via Hoechst/PI staining I->L K Measure absorbance J->K M Analyze fluorescence microscopy images L->M

Caption: Experimental workflows for 2D and 3D cultures.

Experimental Protocols

2D Cell Culture Cytotoxicity Assay (ATP-based)

This protocol is adapted for assessing cell viability in 2D monolayer cultures treated with this compound.

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • ATP Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of a commercial ATP-based viability reagent (e.g., CellTiter-Glo®) to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration.

3D Tumoroid Cytotoxicity Assay (MTS-based)

This protocol is designed for evaluating the viability of 3D tumoroids in response to this compound treatment.

  • Tumoroid Culture: Generate murine intestinal tumoroids as previously described and maintain them in a suitable matrix (e.g., Matrigel).

  • Compound Treatment: Treat the tumoroids with increasing concentrations of this compound.

  • Incubation: Incubate for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the effect on viability by comparing the absorbance of treated wells to the vehicle control.

Apoptosis Assessment in Tumoroids (Hoechst 33342/PI Staining)

This method allows for the visualization and semi-quantification of apoptosis and necrosis in 3D tumoroids.

  • Staining Solution Preparation: Prepare a staining solution containing Hoechst 33342 (for total cell nuclei) and Propidium Iodide (PI, for necrotic cells) in an appropriate buffer.

  • Staining: Add the staining solution directly to the tumoroid cultures and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the tumoroids with fresh medium to remove excess dyes.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filters for DAPI (Hoechst) and RFP (PI).

  • Analysis: Analyze the images to quantify the number of blue (total) and red (necrotic) fluorescent nuclei, allowing for an assessment of cell death.

Conclusion

The available evidence strongly suggests that this compound has a more pronounced and selective cytotoxic effect on 3D tumoroids compared to 2D cell cultures, while showing minimal impact on normal 3D organoids. This highlights the value of utilizing more physiologically relevant 3D models in the preclinical evaluation of novel cancer therapeutics. The provided protocols and pathway diagrams offer a framework for researchers to further investigate the differential effects of this compound and other metabolism-targeting anti-cancer agents. Further studies providing direct quantitative comparisons of IC50 values will be crucial for a more definitive assessment.

References

Assessing Devimistat's Impact on Chemo-sensitization to Mitoxantrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Devimistat's performance in sensitizing cancer cells to the chemotherapeutic agent mitoxantrone. We will delve into the underlying mechanisms, present supporting experimental data from preclinical and clinical studies, and compare its efficacy with alternative chemo-sensitization strategies.

This compound: Targeting Cancer's Metabolic Engine for Enhanced Chemotherapy

This compound (also known as CPI-613) is a first-in-class investigational drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy production in cancer cells.[1][2] By inhibiting two key enzymes in this cycle, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), this compound disrupts cancer cell metabolism, leading to increased cellular stress and a heightened sensitivity to a variety of chemotherapeutic agents.[1][2][3] This unique mechanism of action allows for a synergistic effect, potentially enabling the use of lower, less toxic doses of chemotherapy.[4]

The combination of this compound with high-dose cytarabine and mitoxantrone has been investigated in clinical trials for the treatment of relapsed or refractory acute myeloid leukemia (AML).[2][5][6] While early phase trials showed promising results, with a Phase I study reporting a 50% complete remission rate in this patient population, the subsequent Phase III ARMADA 2000 trial was ultimately stopped due to a lack of efficacy.[2]

Mechanism of Chemo-sensitization

This compound's ability to sensitize cancer cells to chemotherapy stems from its targeted disruption of mitochondrial metabolism. By inhibiting PDH and KGDH, this compound induces a surge in mitochondrial reactive oxygen species (ROS) and impairs ATP synthesis.[5][7] This metabolic stress can trigger apoptotic pathways and render cancer cells more susceptible to the DNA-damaging effects of agents like mitoxantrone. In preclinical models, this compound has been shown to sensitize AML cells to chemotherapy and decrease mitochondrial respiration.[5][8]

dot

This compound This compound PDH Pyruvate Dehydrogenase (PDH) This compound->PDH inhibits KGDH α-Ketoglutarate Dehydrogenase (KGDH) This compound->KGDH inhibits TCA_Cycle TCA Cycle PDH->TCA_Cycle KGDH->TCA_Cycle Mito_Metabolism Mitochondrial Metabolism Disruption TCA_Cycle->Mito_Metabolism ROS ↑ Mitochondrial ROS Mito_Metabolism->ROS ATP ↓ ATP Production Mito_Metabolism->ATP Cellular_Stress ↑ Cellular Stress ROS->Cellular_Stress ATP->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Chemo_sensitization Chemo-sensitization Cellular_Stress->Chemo_sensitization Apoptosis->Chemo_sensitization Mitoxantrone Mitoxantrone DNA_Damage DNA Damage Mitoxantrone->DNA_Damage DNA_Damage->Apoptosis

Caption: this compound's Mechanism of Chemo-sensitization.

Preclinical Data on this compound's Synergistic Effects

Table 1: Preclinical Efficacy of this compound in Combination with Chemotherapy in Colorectal Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Combination Index (CI)Effect
HCT116This compound45.3--
5-FU2.8--
This compound + 5-FU-< 1Synergistic
HT29This compound58.7--
Irinotecan0.9--
This compound + Irinotecan-< 1Synergistic

Data adapted from a study on colorectal cancer cells and may not be directly representative of AML.[1] The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.

Alternative Strategies for Mitoxantrone Chemo-sensitization

Several alternative approaches have been explored to enhance the therapeutic efficacy of mitoxantrone. These strategies often involve different mechanisms of action compared to this compound's metabolic targeting.

Table 2: Comparison of Mitoxantrone Chemo-sensitization Strategies

Sensitizing Agent/StrategyCancer TypeMechanism of ActionQuantitative EffectReference
This compound Acute Myeloid LeukemiaInhibition of mitochondrial metabolism (PDH & KGDH)Phase I/II CR+CRi rate of 52% in older patients[2]
Oncolytic Adenovirus (Ad∆∆) Prostate CancerBcl-2 dependent attenuation of autophagySignificantly increased mitoxantrone-induced apoptosis[8]
Docosahexaenoic Acid (DHA) Breast Cancer (MDA-MB-231)Increased oxidative stress and drug accumulationApproximately 4-fold sensitization to mitoxantrone
TRAIL (TNF-related apoptosis-inducing ligand) GlioblastomaUpregulation of death receptors (DR4/DR5)Reduced cell viability to 2% when combined with mitoxantrone[9]
Photodynamic Therapy MelanomaPhotosensitizationStrong synergistic cytotoxic effect[10]
Radiotherapy MelanomaRadiosensitizationPotent radiosensitizing effect[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess chemo-sensitization.

Cell Viability Assays

dot

start Seed cancer cells in 96-well plates treat Treat with this compound and/or Mitoxantrone start->treat incubate Incubate for 72 hours treat->incubate assay Perform CellTiter-Glo® Luminescent Cell Viability Assay incubate->assay measure Measure luminescence (proportional to ATP/viable cells) assay->measure analyze Calculate IC50 and Combination Index measure->analyze

Caption: Workflow for Cell Viability Assay.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with a range of concentrations of this compound, mitoxantrone, or a combination of both.

  • Following a 72-hour incubation period, cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.

  • The half-maximal inhibitory concentration (IC50) is calculated for each treatment, and the synergistic effect of the combination is determined by calculating the Combination Index (CI) using software like CompuSyn.[1]

Apoptosis Assays

dot

start Treat cells with this compound and/or Mitoxantrone harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analyze Analyze by flow cytometry stain->analyze quadrants Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) analyze->quadrants

Caption: Experimental Workflow for Apoptosis Assay.

Protocol:

  • Cells are treated with the desired concentrations of this compound and/or mitoxantrone for a specified period (e.g., 48 hours).

  • Both adherent and floating cells are collected, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI).

  • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.

  • The stained cells are then analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Conclusion

This compound represents a novel approach to cancer therapy by targeting the metabolic vulnerabilities of tumor cells. While the combination of this compound and mitoxantrone showed initial promise in early-phase clinical trials for AML, it did not demonstrate a significant survival benefit in a larger Phase III study. Preclinical evidence from other cancer models suggests that this compound can effectively synergize with genotoxic chemotherapies, although specific in vitro data for the this compound-mitoxantrone combination in AML is lacking in publicly available literature. A variety of alternative strategies for enhancing mitoxantrone's efficacy exist, each with its own distinct mechanism of action. Further research is warranted to identify patient populations that may benefit from a metabolically targeted approach to chemo-sensitization and to explore the potential of this compound in combination with other anticancer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Devimistat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Devimistat, a lipoic acid antagonist, functions as a mitochondrial metabolism inhibitor to induce apoptosis in cancer cells.[1] As an experimental drug with cytotoxic properties, it necessitates careful management throughout its lifecycle in the laboratory, from receipt to final disposal.

Handling and Storage of this compound

Proper handling and storage are paramount to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage Conditions:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[2]
4°CUp to 2 years[2]
In Solvent-80°CUp to 2 years[1][2]
-20°CUp to 1 year[1][2]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]

Personal Protective Equipment (PPE):

When handling this compound in its powdered form or in solution, appropriate PPE should be worn. This includes, but is not limited to:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

This compound Disposal Workflow

The following diagram outlines the recommended step-by-step procedure for the proper disposal of this compound.

G This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process cluster_final_disposal Final Disposal start Start: Unused or Expired this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. classification Classify as Cytotoxic Waste ppe->classification 2. deactivation Deactivate Residual this compound (if applicable and feasible) classification->deactivation 3. segregation Segregate into Designated Cytotoxic Waste Container deactivation->segregation 4. labeling Label Container Clearly: 'Cytotoxic Waste - this compound' segregation->labeling 5. storage Store Securely in a Designated Area labeling->storage 6. pickup Arrange for Pickup by a Licensed Hazardous Waste Contractor storage->pickup 7. incineration High-Temperature Incineration (Preferred Method) pickup->incineration 8. end End: Disposal Complete incineration->end

Caption: Logical workflow for the safe disposal of this compound.

Detailed Disposal Procedures

Given its classification as a cytotoxic agent, this compound waste must be handled in accordance with regulations for hazardous materials.

1. Waste Identification and Segregation: All materials contaminated with this compound, including unused product, expired stock, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, should be classified as cytotoxic waste. This waste must be segregated from general laboratory trash and other chemical waste streams.

2. Use of Designated Containers: Dispose of all this compound-contaminated materials in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are often color-coded, typically yellow with a purple lid for cytotoxic sharps and yellow bags for other contaminated materials, to ensure they are easily identifiable.[3]

3. Disposal of Liquid Waste: For liquid waste containing this compound, consult your institution's environmental health and safety (EHS) office for specific guidance. In general, do not pour solutions containing this compound down the drain. They should be collected in a sealed, labeled hazardous waste container.

4. Disposal of Solid Waste: Solid waste, such as unused powder or contaminated items, should be placed directly into the designated cytotoxic waste container. To minimize the risk of aerosolization, avoid crushing or breaking tablets or capsules if applicable.

5. Final Disposal by a Licensed Contractor: The ultimate disposal of cytotoxic waste must be handled by a licensed and certified hazardous waste management company. The preferred method for the destruction of cytotoxic drugs is high-temperature incineration.[3][4] This process ensures the complete destruction of the active pharmaceutical ingredient.

Important Considerations:

  • Institutional Policies: Always adhere to your institution's specific EHS guidelines for the disposal of chemical and cytotoxic waste. These protocols are designed to comply with local, state, and federal regulations.

  • Documentation: Maintain accurate records of the disposal of this compound, including quantities and dates of disposal.

  • Emergency Procedures: In case of a spill, follow your laboratory's established spill response procedure for hazardous materials. This typically involves containing the spill, decontaminating the area, and disposing of all cleanup materials as hazardous waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Devimistat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Devimistat (also known as CPI-613). This compound is an investigational antineoplastic agent that targets mitochondrial metabolism. Due to its cytotoxic potential, stringent adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE) for Handling this compound

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on general guidelines for handling cytotoxic and hazardous drugs.[1][2][3] A risk assessment should always be conducted prior to handling.

PPE CategoryMinimum RequirementRecommended for High-Risk Activities (e.g., spill cleanup, handling powders)
Gloves Double gloving with chemotherapy-tested nitrile gloves.[1][4]Thicker, industrial-grade gloves (>0.45mm) made of latex, neoprene, or nitrile.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[5]Poly-coated, fluid-resistant gown.[4]
Eye Protection Safety glasses with side shields.[1][6]Chemical splash goggles or a full-face shield.[2][5]
Respiratory Protection Not generally required when handling solutions in a certified chemical fume hood or biological safety cabinet.For handling powders outside of a containment device or during spill cleanup, a NIOSH-certified N95 or higher respirator is required.[4]
Other Closed-toe shoes and full-length pants.Shoe covers.[7]

Operational Plan for Safe Handling

A designated area within the laboratory must be clearly marked for the handling of this compound.[1] Access to this area should be restricted to trained personnel.

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage within a chemical fume hood.[1]

  • This compound powder should be stored at -20°C, and solutions in solvent at -80°C.[8]

  • Store this compound separately from other chemicals in a clearly labeled, sealed container.[9]

Preparation of Solutions:

  • All handling of this compound, including the preparation of solutions, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[1]

  • Place an absorbent, plastic-backed pad on the work surface to contain any potential spills.[8]

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the drug solution.[8]

  • When dissolving the powder, slowly add the solvent to the vial to avoid aerosolization. This compound is soluble in DMSO.[10][11]

Administration (In Vitro/In Vivo):

  • When adding this compound to cell cultures or preparing for animal administration, continue to work within a containment device.

  • Transport prepared doses in sealed, leak-proof secondary containers.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[3]

Waste TypeDisposal Procedure
Contaminated PPE All disposable PPE (gloves, gowns, shoe covers, etc.) should be placed in a designated, labeled hazardous waste container immediately after use.[8]
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant, labeled sharps container designated for cytotoxic waste.[2]
Liquid Waste Unused solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour this compound waste down the drain.
Solid Waste Contaminated lab supplies (e.g., pipette tips, tubes, absorbent pads) should be collected in a designated hazardous waste container.[1]
Empty Vials Empty this compound vials should be disposed of as trace chemotherapy waste in a designated container.[3]

Experimental Protocols Overview

The following are summaries of methodologies from published studies. Researchers should adapt these based on their specific experimental needs and institutional guidelines.

In Vitro Cell Viability and Apoptosis Assays:

  • Cell Lines: Human pancreatic cancer (BxPC-3, PANC-1), non-small cell lung cancer (H460), and sarcoma (Saos-2) cell lines have been used.[10][12]

  • Concentrations: Effective concentrations (EC50) have been reported to be around 120 µM for H460 and Saos-2 cells.[10][12] Studies have used concentrations ranging from 50 µM to 240 µM.[12]

  • Methodology:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.[10] Further dilute in culture medium to the desired final concentrations.

    • Treat cells with this compound or vehicle control for the desired time period (e.g., 6, 24, 48 hours).

    • Assess cell viability using standard methods such as MTT or trypan blue exclusion assays.

    • Evaluate apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.[13]

Visualizing this compound's Mechanism and Safe Handling

Mechanism of Action: Signaling Pathway

This compound disrupts mitochondrial metabolism in cancer cells by inhibiting two key enzymes in the tricarboxylic acid (TCA) cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). This inhibition leads to an increase in reactive oxygen species (ROS), activation of the AMPK signaling pathway, and ultimately culminates in apoptotic cell death.[13][14]

Devimistat_Mechanism cluster_mitochondrion Mitochondrion This compound This compound (CPI-613) PDH Pyruvate Dehydrogenase (PDH) This compound->PDH Inhibits KGDH α-Ketoglutarate Dehydrogenase (KGDH) This compound->KGDH Inhibits TCA TCA Cycle ROS ↑ Reactive Oxygen Species (ROS) TCA->ROS Disruption leads to AMPK AMPK Activation ROS->AMPK Apoptosis Apoptosis AMPK->Apoptosis

Caption: this compound's mechanism of action targeting mitochondrial metabolism.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect Package Store Store Appropriately (-20°C / -80°C) Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Workstation Prepare Workstation in Fume Hood/BSC Don_PPE->Prepare_Workstation Prepare_Solution Prepare this compound Solution Prepare_Workstation->Prepare_Solution Administer Administer to Cells/Animals Prepare_Solution->Administer Incubate Incubate/Observe Administer->Incubate Collect_Data Collect Data Incubate->Collect_Data Segregate_Waste Segregate Hazardous Waste Collect_Data->Segregate_Waste Dispose_Sharps Dispose of Sharps in Cytotoxic Container Segregate_Waste->Dispose_Sharps Dispose_Liquids Dispose of Liquid Waste Segregate_Waste->Dispose_Liquids Dispose_Solids Dispose of Solid Waste (PPE, etc.) Segregate_Waste->Dispose_Solids Decontaminate Decontaminate Work Area Dispose_Solids->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.